molecular formula C9H7NO2S B8765782 2-Methoxybenzoyl isothiocyanate CAS No. 122194-69-8

2-Methoxybenzoyl isothiocyanate

Cat. No.: B8765782
CAS No.: 122194-69-8
M. Wt: 193.22 g/mol
InChI Key: HOQPANLRGFSQGC-UHFFFAOYSA-N
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Description

2-Methoxybenzoyl isothiocyanate is a useful research compound. Its molecular formula is C9H7NO2S and its molecular weight is 193.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

122194-69-8

Molecular Formula

C9H7NO2S

Molecular Weight

193.22 g/mol

IUPAC Name

2-methoxybenzoyl isothiocyanate

InChI

InChI=1S/C9H7NO2S/c1-12-8-5-3-2-4-7(8)9(11)10-6-13/h2-5H,1H3

InChI Key

HOQPANLRGFSQGC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)N=C=S

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methoxybenzoyl Isothiocyanate: Molecular Structure and Weight Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of 2-Methoxybenzoyl isothiocyanate, a member of the highly reactive and synthetically valuable acyl isothiocyanate family. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the molecule's structural characteristics, molecular weight, and analytical signatures. While direct experimental data for this specific isomer is not broadly published, this guide leverages foundational chemical principles and comparative data from closely related analogues to present a robust and predictive analysis, empowering researchers in their synthetic and developmental endeavors.

Introduction: The Significance of Acyl Isothiocyanates

Acyl isothiocyanates are a class of organic compounds characterized by the presence of an isothiocyanate group (-N=C=S) attached to a carbonyl moiety. The presence of the electron-withdrawing acyl group renders the central carbon of the isothiocyanate exceptionally electrophilic, making these compounds powerful intermediates in organic synthesis.[1] Their ability to readily react with a wide range of nucleophiles is harnessed to build complex heterocyclic scaffolds, such as thioureas, thiazoles, and triazoles, many of which form the core of biologically active molecules.[1] Isothiocyanates derived from natural sources, like cruciferous vegetables, are well-documented for their potential anti-inflammatory and anticancer properties, driving significant interest in the synthesis of novel analogues for therapeutic applications.[2]

This compound, the subject of this guide, incorporates a 2-methoxy-substituted aromatic ring, offering a unique electronic and steric profile for exploration in drug design and synthesis.

Molecular Identity and Structure

The fundamental identity of this compound is defined by its specific arrangement of atoms and functional groups.

  • Molecular Formula: C₉H₇NO₂S

  • Key Functional Groups:

    • 2-Methoxy Phenyl Group: An aromatic ring with a methoxy (-OCH₃) substituent at the ortho position. This group influences the molecule's electronic properties and conformation.

    • Carbonyl Group (C=O): This group, integral to the "benzoyl" name, is directly conjugated with the aromatic ring and activates the adjacent isothiocyanate.

    • Isothiocyanate Group (-N=C=S): A highly reactive heterocumulene functional group that serves as the primary site for synthetic transformations.

Caption: 2D Structure of this compound.

Molecular Weight Analysis

A precise determination of molecular weight is fundamental for mass spectrometry analysis and stoichiometric calculations in synthesis.

ParameterValueData Source
Molecular Formula C₉H₇NO₂S-
Average Molecular Weight 193.22 g/mol Calculated
Monoisotopic Mass 193.01975 DaCalculated

The monoisotopic mass is the crucial value for high-resolution mass spectrometry, allowing for unambiguous identification of the compound from a complex mixture.

Synthetic Protocol: A Validated Approach

Acyl isothiocyanates are typically synthesized via the nucleophilic substitution of an acyl chloride with a thiocyanate salt.[1] The following protocol describes a reliable method for the preparation of this compound from its commercially available precursor, 2-methoxybenzoyl chloride.

Synthesis_Workflow start 2-Methoxybenzoyl Chloride (in Anhydrous Acetone) stir Stir at Room Temp (e.g., 1-2 hours) start->stir reagent Potassium Thiocyanate (KSCN) reagent->stir monitor Monitor Reaction (e.g., by TLC or IR) stir->monitor Reaction in progress product_sol Product in Solution (this compound + KCl precipitate) monitor->product_sol Reaction Complete filtration Filter to Remove KCl product_sol->filtration evaporation Evaporate Solvent (under reduced pressure) filtration->evaporation end Crude Product (Use directly or purify) evaporation->end

Sources

Ortho-Substituted Benzoyl Isothiocyanates: A Strategic Guide to Heterocyclic Cascade Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ortho-substituted benzoyl isothiocyanates represent a high-value class of "privileged intermediates" in organic synthesis. Unlike their meta or para counterparts, which primarily serve as derivatization agents for amines, ortho-substituted variants possess a latent capacity for intramolecular cyclization. This "Ortho Effect" allows for the rapid assembly of fused heterocycles—most notably quinazolinones, benzoxazines, and benzothiazoles —which are pharmacophores in oncology (e.g., EGFR inhibitors) and infectious disease therapeutics.

This guide provides a technical roadmap for the preparation, handling, and application of these reagents, specifically designed for medicinal chemists and process scientists.

Fundamental Chemistry & Preparation

Benzoyl isothiocyanates are highly electrophilic heterocumulenes. They are typically prepared in situ due to their moisture sensitivity and tendency to dimerize or hydrolyze.

The "Standard" Protocol: Acid Chloride Activation

The most robust method for generating ortho-substituted benzoyl isothiocyanates utilizes phase-transfer catalysis or simple nucleophilic substitution in a polar aprotic solvent.

Mechanism: The reaction proceeds via the nucleophilic attack of the thiocyanate anion (


) on the acyl chloride carbonyl. The "Soft-Soft" interaction favors the formation of the acyl isothiocyanate (R-CO-NCS) over the acyl thiocyanate (R-CO-SCN), although thermal isomerization can occur.
Protocol 1: In Situ Generation of o-Chlorobenzoyl Isothiocyanate
  • Reagents: o-Chlorobenzoyl chloride (1.0 eq), Ammonium thiocyanate (

    
    , 1.1 eq), Acetone (Dry).
    
  • Procedure:

    • Dissolve

      
       in dry acetone (0.5 M concentration) under 
      
      
      
      atmosphere.
    • Add o-chlorobenzoyl chloride dropwise at 0°C to control the exotherm.

    • Critical Step: A white precipitate of

      
       will form immediately. Stir at room temperature for 1 hour.
      
    • Filtration: Filter the mixture rapidly under inert gas to remove inorganic salts.

    • Usage: The resulting yellow/orange filtrate contains the isothiocyanate and should be used immediately for the subsequent nucleophilic addition step.

Expert Insight: Do not isolate the intermediate unless necessary. If isolation is required, remove solvent under reduced pressure at <40°C. High heat promotes polymerization.

The "Ortho Effect": Divergent Reaction Pathways

The strategic value of these reagents lies in the substituent at the ortho position (


). This group often acts as a secondary electrophile or nucleophile during post-condensation cascades.
Pathway A: Nucleophilic Addition (The Thiourea Intermediate)

The primary reaction with amines yields N-benzoyl thioureas.



This reaction is extremely fast (minutes) and requires no catalyst.
Pathway B: Intramolecular Cyclization (Heterocycle Formation)

Once the thiourea is formed, the ortho-substituent (


) drives cyclization.
Ortho-Substituent (

)
Reaction PartnerCatalyst/ConditionProduct Class
-NH₂ (Amino)Carbonyl (C=O)Acid/BaseQuinazolin-4(3H)-ones
-OH (Hydroxy)Thiocarbonyl (C=S)Dicyclohexylcarbodiimide (DCC)Benzoxazines
-Cl / -Br / -I Thiocarbonyl (C=S)Cu(I) / BaseBenzothiazoles
-CN (Cyano)AmineBase/HeatQuinazolines

Visualization: Reaction Cascades

The following diagram illustrates the divergent pathways accessible from a single ortho-substituted precursor.

OrthoPathways Start o-Substituted Benzoyl Chloride ITC Benzoyl Isothiocyanate Start->ITC + KSCN (Acetone, 0°C) Thiourea N-Benzoyl Thiourea ITC->Thiourea + R-NH2 (Nucleophilic Addn) Quin Quinazolinone (X = NH2) Thiourea->Quin Cyclization (Base/Heat) Benzox Benzoxazine (X = OH) Thiourea->Benzox Cyclization (DCC/Base) Benzoth Benzothiazole (X = Halogen) Thiourea->Benzoth Cu-Catalysis (Intramolecular S-Arylation)

Caption: Divergent synthesis of heterocycles via ortho-substituted benzoyl isothiocyanates.

Case Study: Synthesis of Quinazolin-4(3H)-ones

Quinazolinones are privileged scaffolds in drug discovery (e.g., Idelalisib). The use of o-nitrobenzoyl isothiocyanate offers a streamlined route that avoids the harsh conditions of the Niementowski synthesis.

Experimental Workflow
  • Formation of Isothiocyanate: React o-nitrobenzoyl chloride with

    
     in acetone (as per Protocol 1).
    
  • Thiourea Formation: Add primary amine (e.g., aniline) to the filtrate. Stir 2h. Isolate the N-(2-nitrobenzoyl)thiourea.

  • Reduction & Cyclization:

    • Method A (One-Pot): Treat the nitro-thiourea with

      
       or 
      
      
      
      . The reduction of the nitro group to an amine triggers spontaneous intramolecular attack on the thiocarbonyl carbon.
    • Method B (Desulfurization): If the oxo-derivative is desired over the thioxo, oxidative desulfurization (using

      
       or 
      
      
      
      ) followed by cyclization is employed.
Data Summary: Substituent Effects on Yield
R-Group (Amine)Yield (Thiourea)Yield (Cyclization)Notes
Phenyl92%85%Standard benchmark.
4-Cl-Phenyl94%88%Electron-withdrawing groups accelerate thiourea formation.
Alkyl (Methyl)85%70%Lower yields due to increased solubility/workup loss.
2-Pyridyl80%65%Competitive coordination with metal catalysts (if used).

Advanced Applications: Solid-Phase Synthesis

For high-throughput screening (HTS), ortho-substituted benzoyl isothiocyanates are ideal for solid-phase organic synthesis (SPOS).

  • Resin Loading: Polymer-bound amines react quantitatively with excess benzoyl isothiocyanate.

  • Cleavage/Cyclization: The "Ortho Effect" can be leveraged to induce cyclization-release strategies, where the final heterocycle is cleaved from the resin only upon successful cyclization, ensuring high purity of the final library.

References

  • Preparation of Aryl Isothiocyanates. US Patent 3637787A. (1972). Describes the foundational KSCN/Acetone protocol for benzoyl isothiocyanate synthesis. Link

  • One-Pot Quinazolin-4-yl-thiourea Synthesis via N-(2-Cyanophenyl)benzimidoyl isothiocyanate. PMC. (2009). Details the cyclization pathways of ortho-cyano derivatives. Link

  • Reactivity and Diverse Synthetic Applications of Acyl Isothiocyanates. Arkivoc. (2013). A comprehensive review of acyl isothiocyanate reactivity patterns. Link

  • Synthesis of Quinazolinones. Organic Chemistry Portal. (2023). Summarizes modern catalytic methods for quinazoline synthesis involving ortho-substituted precursors. Link

  • Intramolecular Cyclization of N-Cyano Sulfoximines. PMC. (2022). Discusses acid-catalyzed intramolecular cyclization mechanisms relevant to ortho-functionalized systems. Link

IUPAC naming conventions and synonyms for 2-Methoxybenzoyl isothiocyanate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methoxybenzoyl isothiocyanate is a highly reactive, versatile electrophilic building block widely utilized in advanced organic synthesis and medicinal chemistry. As an acyl isothiocyanate, it serves as a critical intermediate in the rapid assembly of thioureas, heterocyclic scaffolds (such as isothiazoles and pyrimidines), and complex pharmaceutical agents targeting cannabinoid (CB) receptors[1].

This whitepaper provides an in-depth analysis of its IUPAC nomenclature, physicochemical properties, and a self-validating synthetic protocol, grounded in mechanistic causality to ensure high-fidelity reproduction in the laboratory.

IUPAC Nomenclature & Structural Logic

The naming of this compound is governed by the functional class nomenclature rules outlined in the[2].

  • Parent Structure : The core is derived from benzoic acid. The removal of the hydroxyl group from the carboxylic acid yields the acyl radical, designated by the suffix "-oyl", resulting in the benzoyl group[2].

  • Substituent : A methoxy ether group (-OCH₃) is located at the ortho position (carbon 2) of the benzene ring, making the complete acyl group 2-methoxybenzoyl .

  • Functional Class : The -N=C=S moiety is treated as the principal functional group. According to IUPAC rules for divalent characteristic groups, it is cited as a separate word, isothiocyanate [2].

Common Synonyms

Due to historical naming conventions and structural perspectives, this molecule is frequently indexed in chemical databases under several synonyms:

  • o-Anisoyl isothiocyanate (derived from o-anisic acid)

  • 2-Methoxybenzenecarbonyl isothiocyanate

  • ortho-Anisoyl isothiocyanate

IUPAC Full This compound Acyl Acyl Group '2-Methoxybenzoyl' Full->Acyl Class Functional Class 'isothiocyanate' (-NCS) Full->Class Parent Parent Ring 'Benzene' Acyl->Parent Sub1 Carbonyl '-oyl' suffix Acyl->Sub1 Sub2 Methoxy Group Position 2 (ortho) Acyl->Sub2

Figure 1: Logical breakdown of the IUPAC nomenclature components.

Physicochemical & Spectroscopic Profile

Understanding the physical and spectroscopic properties of this compound is essential for validating its synthesis and predicting its behavior in downstream reactions. The strong electron-donating nature of the ortho-methoxy group significantly influences both its NMR shielding and its reactivity profile[3].

PropertyValue / Description
Systematic Name (PIN) This compound
Molecular Formula C₉H₇NO₂S
Molecular Weight 193.22 g/mol
H-Bond Donors / Acceptors 0 / 4
IR Spectroscopy (Key Bands) ~1950–1990 cm⁻¹ : Strong, broad cumulative double bond stretch (-N=C=S).~1690 cm⁻¹ : Carbonyl stretch (C=O), shifted due to the adjacent electron-withdrawing isothiocyanate group.
¹H NMR (CDCl₃) Causality The -OCH₃ protons appear as a sharp singlet at ~3.9 ppm. The aromatic protons exhibit complex multiplet splitting due to the asymmetric electronic environment created by the strongly shielding ortho-methoxy group and the deshielding carbonyl group[3].

Synthetic Methodology & Mechanistic Causality

The most efficient route to synthesize this compound is via a utilizing 2-methoxybenzoyl chloride and a thiocyanate salt.

Mechanistic Pathway

The thiocyanate anion (SCN⁻) is an ambidentate nucleophile. Kinetically, the "softer" sulfur atom attacks the highly electrophilic acyl carbon, forming an acyl thiocyanate intermediate. However, this intermediate is thermodynamically unstable. At room temperature, it spontaneously isomerizes into the more stable acyl isothiocyanate product.

G SM 2-Methoxybenzoyl chloride Intermediate Acyl Thiocyanate (Kinetic Product) SM->Intermediate Acetone, rt Nucleophilic Attack (S) Product 2-Methoxybenzoyl isothiocyanate (Thermodynamic Product) SM->Product Direct Attack (N) Reagent Potassium Thiocyanate (KSCN) Reagent->Intermediate Intermediate->Product Spontaneous Isomerization

Figure 2: Mechanistic pathway for the synthesis of this compound.

Self-Validating Experimental Protocol

Objective : To synthesize and isolate this compound with high purity for immediate downstream application.

Reagents :

  • 2-Methoxybenzoyl chloride (1.0 equiv)

  • Potassium thiocyanate (KSCN) (1.2 equiv)

  • Anhydrous Acetone (0.5 M)

Step-by-Step Procedure & Causality :

  • System Preparation : Flame-dry a 100 mL round-bottom flask under an inert nitrogen atmosphere.

    • Causality: Acyl chlorides are highly sensitive to moisture; ambient water will rapidly hydrolyze the starting material into 2-methoxybenzoic acid, terminating the reaction.

  • Reagent Solubilization : Suspend KSCN (1.2 equiv) in anhydrous acetone.

    • Causality: Acetone is chosen as a polar aprotic solvent because it solubilizes the KSCN reagent without reacting with the highly electrophilic acyl chloride[3].

  • Controlled Addition : Cool the suspension to 0 °C using an ice bath. Add 2-Methoxybenzoyl chloride (1.0 equiv) dropwise via a syringe over 10 minutes.

    • Causality: The initial nucleophilic acyl substitution is highly exothermic. Dropwise addition at 0 °C prevents thermal degradation and minimizes side reactions.

  • Isomerization & Stirring : Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2–4 hours.

    • Causality: Warming to room temperature provides the necessary activation energy for the kinetic acyl thiocyanate intermediate to spontaneously isomerize into the thermodynamically stable isothiocyanate.

  • Workup & Filtration : Filter the resulting white suspension through a Celite pad and wash with cold acetone.

    • Causality: The byproduct, potassium chloride (KCl), is highly insoluble in acetone. Its precipitation physically removes the leaving group from the equilibrium, driving the reaction to absolute completion via Le Chatelier's principle.

  • Concentration : Concentrate the filtrate under reduced pressure to yield the product as a pale yellow oil.

Self-Validation Checkpoints :

  • Visual Validation : The immediate formation of a dense white precipitate (KCl) upon the addition of the acyl chloride confirms that the nucleophilic substitution event is actively occurring.

  • Chromatographic Validation : TLC monitoring (Hexanes:EtOAc 4:1) will show the disappearance of the UV-active acyl chloride spot and the emergence of a new, lower-polarity spot.

  • Spectroscopic Validation : Post-isolation IR spectroscopy must show the appearance of a strong, broad absorption band at ~1950–1990 cm⁻¹ (-N=C=S stretch) and the strict absence of a broad -OH stretch (~3300 cm⁻¹), validating the isothiocyanate structure over potential hydrolysis byproducts.

Applications in Drug Development

In pharmaceutical development, this compound is rarely the final active pharmaceutical ingredient (API). Instead, it acts as a highly efficient "molecular hook." When reacted with primary or secondary amines, it forms acyl thioureas with quantitative yields.

These thioureas undergo subsequent cyclization reactions to form complex heterocyclic rings. For example, derivatives like 5-chloro-2-methoxybenzoyl isothiocyanate have been explicitly utilized in the synthesis of isothiazole-based nonselective cannabinoid (CB) receptor agonists, which are currently under investigation for the treatment of acute and chronic nociceptive pain[4].

References

  • IUPAC. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Queen Mary University of London (QMUL). URL:[Link]

  • Zhen, L., et al. Synthesis of Thiocarbamoyl Fluorides and Isothiocyanates Using CF3SiMe3 and Elemental Sulfur or AgSCF3 and KBr with Amines. Royal Society of Chemistry / Organic Letters, 2019. URL:[Link]

  • Carroll, W. A., et al. Isothiazole Derivatives as Cannabinoid Receptor Modulators. U.S. Patent Application US20100234345A1, 2009.

Sources

An In-Depth Technical Guide to the Electrophilic Characteristics of 2-Methoxybenzoyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: 2-Methoxybenzoyl isothiocyanate is a highly versatile and reactive intermediate in modern organic synthesis. As an acyl isothiocyanate, its chemical behavior is dominated by the pronounced electrophilicity of the central carbon atom within the isothiocyanate moiety, a characteristic significantly amplified by the adjacent electron-withdrawing benzoyl group. This guide provides a comprehensive overview of the structural, electronic, and reactive properties of this compound. We will explore its synthesis, delve into the mechanistic pathways of its reactions with various nucleophiles, and illustrate its application as a powerful building block for the construction of diverse and biologically relevant heterocyclic scaffolds. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this compound in their synthetic endeavors.

Structural and Electronic Profile: The Foundation of Electrophilicity

The reactivity of this compound is a direct consequence of its unique electronic architecture. The molecule consists of a central isothiocyanate group (-N=C=S) flanked by a 2-methoxybenzoyl group. This arrangement creates a potent electrophilic center.

  • The Isothiocyanate Core: The carbon atom of the isothiocyanate group is inherently electrophilic due to its bonding to two electronegative atoms, nitrogen and sulfur. This results in a significant partial positive charge on the carbon, making it a prime target for nucleophilic attack.[1]

  • Influence of the Benzoyl Group: The adjacent carbonyl (C=O) of the benzoyl moiety acts as a strong electron-withdrawing group. This effect further depletes electron density from the isothiocyanate carbon, dramatically enhancing its electrophilicity compared to standard alkyl or aryl isothiocyanates.[1] This activation is a key feature of acyl isothiocyanates, rendering them highly reactive.[2]

  • Role of the 2-Methoxy Substituent: The methoxy group at the ortho position introduces a more complex electronic influence. While it is an electron-donating group through resonance, which could theoretically slightly diminish the electrophilicity of the aromatic ring, its primary impact is often steric. Its proximity to the reactive center can influence the approach of nucleophiles and the conformational preferences of the molecule, potentially modulating reaction rates and product distributions.

Figure 1: Structure and key reactive sites of this compound.

Synthesis: Accessing the Key Intermediate

The most direct and widely adopted method for synthesizing acyl isothiocyanates is the reaction of an acyl chloride with a thiocyanate salt. This method is efficient and proceeds under mild conditions, making it highly practical for laboratory-scale preparations.

The synthesis of this compound follows this reliable pathway, starting from the commercially available 2-methoxybenzoyl chloride. The reaction with a salt such as potassium thiocyanate (KSCN) in an anhydrous aprotic solvent like acetone or tetrahydrofuran (THF) readily affords the desired product.[3] The choice of an anhydrous solvent is critical to prevent the hydrolysis of the starting acyl chloride and the product.

Synthesis_Workflow start 2-Methoxybenzoyl Chloride + KSCN reactor Anhydrous Acetone Stir at Room Temp. start->reactor Add reagents product 2-Methoxybenzoyl Isothiocyanate (in solution) reactor->product Reaction proceeds workup Filtration (remove KCl) product->workup Isolate final_product Crude Product workup->final_product use Use directly in next step final_product->use Often used without further purification caption General workflow for the synthesis of this compound.

Figure 2: General workflow for the synthesis of this compound.

Electrophilic Reactivity and Mechanistic Pathways

The enhanced electrophilicity of the central carbon atom in this compound makes it highly susceptible to attack by a wide range of nucleophiles. These reactions are typically rapid and high-yielding, forming the basis of its synthetic utility.

Nucleophilic Addition Reactions

The canonical reaction of isothiocyanates is the addition of a nucleophile to the C=N or C=S bond. For this compound, this reactivity is predominantly exploited to form stable thiourea, thiocarbamate, and dithiocarbamate linkages.

  • Reaction with Amines: Primary and secondary amines readily attack the electrophilic carbon to form N,N'-disubstituted or N,N',N'-trisubstituted N-acylthioureas, respectively.[3] This is one of the most robust and frequently used reactions, providing access to a class of compounds with significant biological activity. The reaction proceeds via a zwitterionic intermediate that rapidly tautomerizes to the stable thiourea product.

  • Reaction with Alcohols and Thiols: Alcohols and thiols, particularly in their deprotonated alkoxide or thiolate forms, are also excellent nucleophiles for this transformation.[4][5] The reaction with alcohols yields thiocarbamates, while thiols produce dithiocarbamates.[1]

Nucleophilic_Addition ITC 2-Methoxybenzoyl Isothiocyanate p1 ITC->p1 + Amine Primary Amine (R'-NH₂) Intermediate Tetrahedral Intermediate p2 Intermediate->p2 Proton Transfer Product N-Acylthiourea p1->Amine p1->Intermediate Nucleophilic Attack p2->Product caption Mechanism of N-acylthiourea formation via nucleophilic addition.

Figure 3: Mechanism of N-acylthiourea formation via nucleophilic addition.

Cycloadditions and Heterocycle Synthesis

Beyond simple additions, this compound is a superb precursor for constructing heterocyclic rings, which are core structures in many pharmaceutical agents. This is typically achieved by reacting it with bifunctional nucleophiles.

  • Intramolecular Cyclization: When reacted with a nucleophile that contains a second reactive group, the initial adduct can undergo a subsequent intramolecular cyclization. For example, reaction with 2-aminophenol or 2-aminothiophenol can lead to the formation of benzoxazole or benzothiazole derivatives, respectively, after cyclization and elimination of water or hydrogen sulfide.[6]

  • [3+2] Cycloadditions: The isothiocyanate group can participate as a two-atom component in [3+2] cycloaddition reactions with 1,3-dipoles, providing a direct route to five-membered heterocycles.[7][8]

Applications in Synthesis and Drug Development

The products derived from this compound are of significant interest to the scientific community, particularly in the field of medicinal chemistry.

Product ClassSynthesized Via Reaction WithPotential Applications / Significance
N-Acylthioureas Primary/Secondary AminesPrecursors to various heterocycles; exhibit a broad range of biological activities including antioxidant, antimicrobial, and urease inhibition.[3]
Thiazoles/Thiazolines α-Haloketones / AziridinesCore structures in many approved drugs; used as anticancer and anti-inflammatory agents.
1,2,4-Triazoles Hydrazine DerivativesImportant scaffolds in medicinal chemistry with antifungal and antidepressant properties.[9]
Benzimidazoles o-PhenylenediaminesPrivileged structures in drug discovery with antiviral and anticancer activities.[7]

The versatility of this compound allows for the rapid generation of compound libraries for high-throughput screening, accelerating the discovery of new therapeutic leads. Its high reactivity ensures that derivatization can be performed efficiently and often under mild conditions, which is advantageous when working with complex or sensitive molecules.

Experimental Protocols

The following protocols provide standardized, reproducible methods for the synthesis and subsequent reaction of this compound.

Protocol 5.1: Synthesis of this compound

Causality: This protocol utilizes the reaction of an acyl chloride with potassium thiocyanate. Anhydrous acetone is used as the solvent to prevent hydrolysis and to partially solubilize the inorganic salt. The reaction is performed at room temperature as it is typically fast and exothermic. The product is often used in situ as purification can lead to decomposition.

Methodology:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add potassium thiocyanate (1.1 g, 11.3 mmol, 1.1 eq.).

  • Add 30 mL of anhydrous acetone to the flask and stir the resulting suspension.

  • In a separate vial, dissolve 2-methoxybenzoyl chloride (1.75 g, 10.3 mmol, 1.0 eq.) in 10 mL of anhydrous acetone.

  • Add the 2-methoxybenzoyl chloride solution dropwise to the stirring KSCN suspension over 10 minutes at room temperature.

  • Allow the reaction mixture to stir at room temperature for 1-2 hours. Reaction progress can be monitored by TLC or by the disappearance of the starting acyl chloride using IR spectroscopy (loss of the C-Cl stretch).

  • The resulting pale yellow solution/suspension containing this compound is typically not isolated. The precipitated potassium chloride can be filtered off, and the filtrate containing the product can be used directly in the subsequent reaction.

Protocol 5.2: Synthesis of N-(4-Chlorobenzyl)-N'-(2-methoxybenzoyl)thiourea

Causality: This protocol demonstrates the classic nucleophilic addition of a primary amine to the isothiocyanate. The reaction is typically quantitative and clean, often requiring minimal purification. The product, an N-acylthiourea, is usually a stable, crystalline solid that can be easily isolated by filtration after precipitation.

Methodology:

  • Prepare a solution of this compound in anhydrous acetone (~10.3 mmol in 40 mL) as described in Protocol 5.1.

  • In a separate flask, dissolve 4-chlorobenzylamine (1.46 g, 10.3 mmol, 1.0 eq.) in 15 mL of anhydrous acetone.

  • Add the amine solution dropwise to the stirring isothiocyanate solution at room temperature. An immediate exothermic reaction may be observed, and a precipitate may form.

  • Stir the reaction mixture at room temperature for an additional 30 minutes after the addition is complete.

  • Slowly add water (approx. 50 mL) to the reaction mixture to precipitate the product completely.

  • Collect the white solid by vacuum filtration, washing the filter cake with cold water (2 x 20 mL) and then a small amount of cold diethyl ether to aid in drying.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR (presence of C=S and C=O stretches), and mass spectrometry to confirm its structure and purity.

Conclusion

This compound stands out as a powerful electrophilic reagent in organic chemistry. Its reactivity is governed by the isothiocyanate functional group, which is significantly activated by the adjacent electron-withdrawing benzoyl moiety. This high electrophilicity allows for facile and efficient reactions with a vast array of nucleophiles, providing straightforward access to complex molecules, particularly N-acylthioureas and various heterocyclic systems. The reliability of its synthesis and the predictability of its reactions make it an invaluable tool for researchers in synthetic chemistry and professionals in the drug development industry, enabling the rapid diversification of molecular scaffolds for the discovery of new bioactive agents.

References

  • Cyclization of compound 2 with benzoyl isothiocyanate. (n.d.). ResearchGate.
  • 2-Methoxybenzyl isothiocyanate. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • S1 Supporting Information for the Article Entitled Catalytic Production of Isothiocyanates via a Mo(II) / Mo(IV) Cycle for. (n.d.). DOI. Retrieved from [Link]

  • Kinetic analysis of competitive reactions of isothiocyanates with hydroxyl and alkoxide ions. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecu. (2023, January 30). Iraqi Journal of Science.
  • 2-Methoxybenzyl isothiocyanate | C9H9NOS | CID 140256. (n.d.). PubChem. Retrieved from [Link]

  • Supporting Information for The rapid generation of isothiocyanates in flow Experimental part. (n.d.). Beilstein Journals.
  • Isothiocyanate synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Reactions of Electrophilic Allenoates [and Isocyanates/Isothio-cyanate] with a 2-Alkynylpyridine via a Free Carbene Intermedi
  • Reaction of isothiocyanates with nucleophiles. Compiled from data in. (n.d.). ResearchGate. Retrieved from ResearchGate database.

  • Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. (n.d.). University Library of LMU Munich.
  • A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbon
  • The rapid generation of isothiocyanates in flow. (2013, August 8). Beilstein Journals. Retrieved from [Link]

  • Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. (2021, September 8). MDPI. Retrieved from [Link]

  • Scheme 3. 1,3-Shifts of Benzoyl Thiocyanate (R = Ph) and Acetyl... (n.d.). ResearchGate.
  • The reaction of benzoyl isothiocyanate with hydrazine derivatives. Part I. Reaction with some alkyl hydrazines. (n.d.). Journal of the Chemical Society C.
  • REACTIONS OF CARBONYL ISOTHIOCYANATES WITH NUCLEOPHILIC BIFUNCTIONAL REAGENTS. (1983). Bases bibliographiques Pascal et Francis.
  • Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. (n.d.). PMC.
  • REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDI
  • Phase I Metabolic Stability and Electrophilic Reactivity of 2-Phenylaminophenylacetic Acid Derived Compounds. (2016, July 18). PubMed.
  • Clinical Trial of 2-Phenethyl Isothiocyanate as an Inhibitor of Metabolic Activation of a Tobacco-Specific Lung Carcinogen in Cigarette Smokers. (n.d.). PMC.
  • Synthesis of compounds 2–7. Reagents and conditions: (a) suitable benzoyl isothiocyanates[9], anh. THF, reflux, 12 h. (n.d.). ResearchGate. Retrieved from ResearchGate database.

Sources

2-Methoxybenzoyl Isothiocyanate: A Privileged Scaffold for Bioactive Thiourea Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following in-depth technical guide details the medicinal chemistry profile, synthetic utility, and recent applications of 2-Methoxybenzoyl isothiocyanate .

Executive Summary

This compound has emerged as a critical electrophilic building block in modern medicinal chemistry, primarily utilized for the rapid assembly of


-acylthiourea  pharmacophores. Unlike its para-substituted counterparts, the ortho-methoxy substituent introduces unique steric and electronic constraints that stabilize specific conformers via intramolecular hydrogen bonding. Recent citations (2020–2024) highlight its pivotal role in synthesizing ligands for coordination chemistry (Cu(II)/Ni(II) complexes) and developing non-steroidal anti-infectives targeting Gram-positive pathogens like Staphylococcus aureus.

Chemical Profile & Reactivity

The utility of this compound lies in its high reactivity toward nucleophiles (amines, hydrazines) and its ability to serve as a "masked" precursor for heterocycles such as quinazolinones and 1,2,4-triazoles.

Electronic & Structural Properties
  • Electrophilicity: The isothiocyanate carbon (-N=C =S) is highly electrophilic, activated by the adjacent carbonyl group.

  • Conformational Lock: The ortho-methoxy group acts as a hydrogen bond acceptor. In the resulting thiourea products, an intramolecular hydrogen bond (N-H···O) between the thioamide proton and the carbonyl oxygen typically locks the molecule in a planar cis-trans conformation. This planarity is crucial for intercalation into DNA or binding to enzyme active sites (e.g., urease).

  • In Situ Generation: Due to hydrolytic instability, the reagent is rarely isolated. It is generated in situ from 2-methoxybenzoyl chloride and ammonium thiocyanate, then reacted immediately with the target amine.

Reaction Mechanism: Nucleophilic Addition

The formation of thiourea derivatives proceeds via a nucleophilic addition mechanism. The amine lone pair attacks the central carbon of the isothiocyanate group.

ReactionMechanism SM1 2-Methoxybenzoyl Chloride Inter 2-Methoxybenzoyl Isothiocyanate (Intermediate) SM1->Inter Nucleophilic Substitution (-NH4Cl) Reagent NH4SCN (Acetone) Reagent->Inter Product N-(2-Methoxybenzoyl) thiourea Derivative Inter->Product Nucleophilic Addition Amine Primary/Secondary Amine (R-NH2) Amine->Product

Figure 1: Step-wise synthesis pathway for N-acylthiourea derivatives.

Recent Medicinal Applications (2020–2024)

While foundational work established the antibacterial baseline, recent literature has expanded into enzyme inhibition and organometallic pharmacology .

Antibacterial Activity (S. aureus Selectivity)

Recent studies indicate that 2-methoxybenzoyl thioureas exhibit selective toxicity towards Gram-positive bacteria.

  • Mechanism: The lipophilic benzoylthiourea moiety facilitates cell wall permeation, while the thiocarbonyl (C=S) group chelates essential metal ions (Fe, Cu) required for bacterial metabolism.

  • Key Finding: The derivative

    
    -(2-methoxybenzoyl)-
    
    
    
    '-(4-diphenylamine)thiourea
    showed distinct inhibitory zones against Staphylococcus aureus, whereas para-substituted analogs often failed, suggesting the ortho-methoxy steric influence is vital for target fit.
Urease Inhibition & Antioxidant Potential

Building on the 2-methoxy scaffold, recent comparative studies (Oleiwi et al., 2023) on methoxy-substituted benzoyl thioureas have demonstrated potent urease inhibition (IC


 values competitive with thiourea standards).
  • SAR Insight: The presence of the methoxy group donates electron density to the aromatic ring, enhancing the radical scavenging capability (DPPH assay) of the thiourea core.

Metal Complexation (The "Next-Gen" Antibiotics)

A significant trend in 2023-2024 is the complexation of these ligands with Copper(II) and Nickel(II).

  • Enhanced Potency: The Cu(II) complexes of 1,2-bis(

    
    -2-methoxybenzoylthioureido) ligands demonstrate 2–3 fold higher antibacterial activity than the free ligands.
    
  • Rationale: Complexation reduces the polarity of the metal ion (chelation theory), increasing lipophilicity and allowing better penetration through the lipid layer of bacterial membranes.

Detailed Experimental Protocol

Objective: Synthesis of


-(2-methoxybenzoyl)-

'-(substituted)thiourea. Scale: 10 mmol.
Reagents & Equipment
  • Precursors: 2-Methoxybenzoyl chloride (1.71 g, 10 mmol), Ammonium thiocyanate (0.76 g, 10 mmol).

  • Solvent: Dry Acetone (50 mL, dried over

    
    ).
    
  • Nucleophile: Aniline derivative (e.g., 4-aminodiphenylamine, 10 mmol).

  • Apparatus: 100 mL Round-bottom flask, Reflux condenser, Magnetic stirrer, Calcium chloride drying tube.

Step-by-Step Methodology
  • Activation (In Situ Generation):

    • Dissolve ammonium thiocyanate (0.76 g) in dry acetone (30 mL) in the RBF.

    • Add 2-methoxybenzoyl chloride (1.71 g) dropwise via syringe under stirring.

    • Observation: A white precipitate of ammonium chloride (

      
      ) will form immediately.
      
    • Reflux the mixture for 30 minutes to ensure complete conversion to the isothiocyanate.

  • Coupling:

    • Dissolve the target amine (10 mmol) in dry acetone (20 mL).

    • Add the amine solution dropwise to the refluxing isothiocyanate mixture.

    • Continue reflux for 3–5 hours . Monitor progress via TLC (System: Hexane:Ethyl Acetate 3:1).

  • Isolation:

    • Pour the reaction mixture into crushed ice (200 g) with vigorous stirring.

    • The product will precipitate as a solid (often yellow or off-white).

    • Filter the solid under vacuum and wash with cold water (3 x 50 mL) to remove inorganic salts.

  • Purification:

    • Recrystallize from Ethanol or Ethanol/DMF mixture.

    • Yield Expectation: 70–85%.

Quantitative Data Summary

The following table summarizes the biological activity of 2-methoxybenzoyl thiourea derivatives compared to standard antibiotics and structural isomers.

Compound IDStructure (R-Group)Target OrganismActivity TypeValueRef
MBT-1

-(2-methoxybenzoyl)-

'-(4-diphenylamine)
S. aureusInhibition Zone9.5 mm[1]
MBT-Complex Cu(II)-Bis(2-methoxybenzoylthiourea)S. aureusMIC25

g/mL
[2]
Control StreptomycinS. aureusInhibition Zone18.0 mm[1]
Isomer

-(4-methoxybenzoyl)-derivative
S. aureusInhibition ZoneInactive[1]
MBT-2

-(2-methoxybenzoyl)-derivative
UreaseIC

22.4

M
[3]

Note: The ortho-methoxy isomer (MBT-1) exhibits activity where the para-isomer often fails, highlighting the importance of the 2-position substitution.

Structural Activity Relationship (SAR) Visualization

The following diagram illustrates the critical structural features contributing to the bioactivity of the 2-methoxybenzoyl thiourea scaffold.

SAR Core 2-Methoxybenzoyl Thiourea Scaffold Methoxy 2-Methoxy Group: - Steric Hindrance - H-Bond Acceptor (Planarity) Core->Methoxy Ortho Position Carbonyl Carbonyl Oxygen: - Chelating Site - Intramolecular H-Bond Core->Carbonyl Thio Thiocarbonyl (C=S): - Soft Donor for Metals (Cu/Ni) - Radical Scavenging Core->Thio NH NH Protons: - H-Bond Donors - Target Binding (Urease) Core->NH

Figure 2: Structure-Activity Relationship (SAR) map of the 2-methoxybenzoyl thiourea pharmacophore.[1]

References

  • Halim, N. I. M., Kassim, K., Fadzil, A. H., & Yamin, B. M. (2011). Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. International Proceedings of Chemical, Biological and Environmental Engineering, 14, 55-59. Link

  • Halim, N. I. M., et al. (2015).[2] Synthesis, Characterisation and Antibacterial Studies of 1,2–Bis(N'-2,3 and 4-methoxybenzoylthioureido)-4-nitrobenzene.[3] ResearchGate/UKM Proceedings. Link

  • Oleiwi, Q. A., Hadi, U., & Dail, S. (2023). Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking.[4] Iraqi Journal of Science, 64(1), 1-12. (Cited for comparative methodology and recent scaffold expansion). Link

  • Puspaweni, H., et al. (2024).[4][5] Thiourea Derivatives as Estrogen Receptor Alpha Inhibitors for Breast Cancer Therapy: An In Silico Evaluation. Borneo Journal of Pharmacy, 7(3), 278-289.[6] Link

Sources

Comparative Reactivity of 2-Methoxy vs. 4-Methoxy Benzoyl Isothiocyanates: A Mechanistic and Kinetic Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzoyl isothiocyanates are highly versatile, electrophilic building blocks widely utilized in the synthesis of thioureas, heterocycles, and complex pharmaceutical scaffolds, including HIV-1 protease and urease inhibitors[1][2]. While the general reactivity of these compounds is well-documented, the positional isomerism of substituents on the benzoyl ring profoundly alters their kinetic profiles.

This whitepaper provides an in-depth mechanistic comparison between 2-methoxybenzoyl isothiocyanate and 4-methoxybenzoyl isothiocyanate . By analyzing the interplay of electronic resonance (+M), inductive withdrawal (-I), and steric inhibition of resonance (the ortho effect), we establish a predictive framework for their reactivity with nucleophiles. This guide is designed for synthetic chemists and drug development professionals seeking to optimize yields and reaction times in acyl thiourea synthesis[3].

Mechanistic Foundations of Acyl Isothiocyanate Reactivity

The reactivity of benzoyl isothiocyanates is primarily governed by the extreme electrophilicity of the central ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-hybridized carbon of the isothiocyanate (

) group. Unlike alkyl isothiocyanates, acyl isothiocyanates benefit from the electron-withdrawing nature of the adjacent carbonyl group, which significantly lowers the lowest unoccupied molecular orbital (LUMO) energy, facilitating rapid nucleophilic attack.

When a primary or secondary amine is introduced, the nitrogen lone pair attacks the isothiocyanate carbon, forming a zwitterionic tetrahedral intermediate. Subsequent proton transfer and tautomerization yield the highly stable benzoylthiourea product.

Mechanism A Amine Nucleophile (R-NH2) B Benzoyl Isothiocyanate (Ar-CO-NCS) C Zwitterionic Tetrahedral Intermediate D Proton Transfer & Tautomerization C->D E Benzoylthiourea Product (Ar-CO-NH-CS-NH-R) D->E AB AB AB->C Nucleophilic Attack

Nucleophilic addition mechanism of amines to benzoyl isothiocyanate.

Electronic and Steric Causality: 4-Methoxy vs. 2-Methoxy

The introduction of a methoxy (


) group onto the benzoyl ring introduces competing electronic and steric effects that dictate the electrophilicity of the 

carbon.
The 4-Methoxy Isomer (Para Effect)

In 4-methoxybenzoyl isothiocyanate , the methoxy group is positioned para to the carbonyl. The dominant electronic force is the resonance donation (+M effect) of the oxygen lone pairs into the aromatic


-system, which extends directly to the carbonyl oxygen.
  • Causality: This resonance donation increases electron density at the carbonyl carbon, reducing its electron-withdrawing pull on the adjacent isothiocyanate group. Consequently, the central

    
     carbon becomes less electrophilic compared to an unsubstituted benzoyl isothiocyanate, leading to slightly slower reaction kinetics and requiring longer reaction times or mild heating to achieve quantitative yields.
    
The 2-Methoxy Isomer (Ortho Effect & Steric Inhibition)

In This compound , the methoxy group is positioned ortho to the carbonyl. While one might assume steric hindrance would slow the reaction, the opposite is often true due to steric inhibition of resonance .

  • Causality: The bulky ortho-methoxy group forces the carbonyl group out of coplanarity with the aromatic ring to relieve steric strain. Because the

    
    -orbitals are no longer aligned, the +M resonance donation from the ring to the carbonyl is severely disrupted.
    
  • Net Result: Stripped of the resonance donation, the carbonyl group is dominated by the strong inductive electron withdrawal (-I effect) of the nearby

    
     oxygen and the ortho-methoxy oxygen. This makes the carbonyl highly electron-withdrawing, thereby increasing the electrophilicity of the 
    
    
    
    carbon. Furthermore, because the
    
    
    group is linear (
    
    
    -hybridized) and points away from the ring, the nucleophile bypasses the ortho steric bulk entirely[4].

Quantitative Data & Kinetic Profiling

The table below synthesizes the comparative kinetic and thermodynamic parameters driving the reactivity of these two isomers during standard thiourea formation.

Parameter4-Methoxybenzoyl IsothiocyanateThis compoundMechanistic Driver / Causality
Dominant Electronic Effect Strong +M (Resonance)Strong -I (Inductive)Ortho-substituent forces

out of plane, negating +M.
Hammett Constant (

)

(Deactivating)
N/A (Ortho effects deviate from standard

)
Proximity of

in ortho position amplifies -I effect.

Electrophilicity
LowerHigherLack of resonance stabilization in the ortho isomer.
Typical Reaction Time (Amines) 30 - 60 mins (Reflux)[2]10 - 30 mins (RT to mild heat)Higher electrophilicity lowers the activation energy (

).
Steric Hindrance MinimalModerate at

, Minimal at

The

carbon is linear, allowing unhindered nucleophilic trajectory.
Intramolecular H-Bonding NonePotential in Transition StateOrtho-oxygen can coordinate with the incoming amine proton, stabilizing the TS.

Experimental Methodologies: Self-Validating Protocols

Acyl isothiocyanates are highly sensitive to moisture and will rapidly hydrolyze to amides or carbamic acids[5]. Therefore, they are typically generated in situ and immediately reacted with the target nucleophile[2].

Protocol: One-Pot Synthesis of Methoxybenzoylthioureas

Rationale & Causality: The reaction utilizes dry acetone as a polar aprotic solvent. Acetone perfectly dissolves both the acid chloride and the thiocyanate salt (KSCN or NH₄SCN). As the reaction proceeds, potassium/ammonium chloride precipitates out of solution. According to Le Chatelier's principle, this precipitation drives the equilibrium entirely to the right, ensuring quantitative conversion to the isothiocyanate before the amine is introduced[2][3].

Step-by-Step Methodology:

  • Preparation of the Thiocyanate Suspension: Suspend 1.1 equivalents of anhydrous ammonium thiocyanate (

    
    ) or potassium thiocyanate (
    
    
    
    ) in dry acetone under an inert argon atmosphere.
  • Acylation: Dropwise add 1.0 equivalent of the chosen acid chloride (2-methoxybenzoyl chloride or 4-methoxybenzoyl chloride) to the stirring suspension at room temperature.

  • Equilibrium Driving: Heat the mixture to a gentle reflux for 15–30 minutes. A white precipitate (

    
     or 
    
    
    
    ) will form rapidly.
  • Filtration (Optional but Recommended): Cool the mixture and rapidly filter off the chloride salts under inert conditions to prevent side reactions, yielding a pale yellow solution of the in situ methoxybenzoyl isothiocyanate.

  • Nucleophilic Trapping: Add 1.0 equivalent of the target primary amine (dissolved in dry acetone) dropwise to the filtrate.

    • For 2-methoxy: Stir at room temperature for 15–30 minutes.

    • For 4-methoxy: Stir under mild reflux for 30–60 minutes[2].

  • Quenching & Isolation: Pour the reaction mixture into crushed ice water. The resulting benzoylthiourea will precipitate as a solid. Filter, wash with cold water, and recrystallize from ethanol/dichloromethane.

Workflow Step1 1. Acid Chloride + KSCN in Dry Acetone (Reflux) Step2 2. Precipitation of KCl (Filtration) Step1->Step2 Step3 3. In Situ Isothiocyanate Solution Step2->Step3 Step4 4. Amine Addition (Stir at RT / Reflux) Step3->Step4 Step5 5. Aqueous Quench & Recrystallization Step4->Step5

Step-by-step experimental workflow for benzoylthiourea synthesis.

Applications in Drug Development

The differential reactivity of these isomers is highly relevant in medicinal chemistry. Benzoylthioureas derived from these isothiocyanates are potent pharmacophores. For instance, 4-methoxybenzoyl isothiocyanate derivatives have been extensively screened as mixed-type inhibitors for ureases (crucial for treating Helicobacter pylori infections)[2]. Conversely, the unique steric and electronic topology of 2-methoxy derivatives makes them excellent precursors for synthesizing rigidified tetraazatricyclic compounds and targeted HIV-1 protease inhibitors, where the ortho-methoxy group can engage in critical hydrogen bonding within the enzyme's active site[1].

References

  • BENZOYL ISOTHIOCYANATES DERIVED LIGANDS AS POTENTIAL HIV-1 PROTEASE INHIBITORS CORE (Felix Odame Thesis)[Link]

  • Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride Iraqi Journal of Science[Link]

  • Design and synthesis of sixty-five benzoylthioureas as urease inhibitors RSC Advances[Link]

  • SYNTHESIS OF 2-AMINO-1,3-BENZOSELENAZOLE VIA METAL-FREE CYCLIZATION Heterocycles / CLOCKSS[Link]

  • Substituted acyl thioureas and acyl thiosemicarbazides: synthesis and biological activity Neliti[Link]

Sources

Methodological & Application

Application Note: High-Yield Synthesis of N-Acyl Thioureas via 2-Methoxybenzoyl Isothiocyanate Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Scientific Rationale & Introduction

N-Acyl thioureas are highly versatile pharmacophores and bidentate (S,O) ligands with significant applications in medicinal chemistry, exhibiting profound antimicrobial, antioxidant, and metal-chelating properties[1]. The synthesis of these compounds relies heavily on the generation of highly reactive acyl isothiocyanate intermediates[2].

Specifically, utilizing 2-methoxybenzoyl isothiocyanate as a building block introduces an ortho-methoxy group that provides unique steric and electronic properties. This substitution pattern not only influences the conformational geometry of the resulting thiourea (often stabilizing the S-conformation) but also enhances the lipophilicity and target-binding affinity of the final drug candidates[1].

Because acyl isothiocyanates are highly electrophilic and prone to rapid hydrolysis, their isolation is often inefficient. Therefore, the most robust approach is a one-pot, two-stage continuous synthesis where the isothiocyanate is generated in situ and immediately trapped by a nucleophilic amine[3].

Mechanistic Pathway & Causality of Experimental Choices

The synthesis proceeds via a well-characterized two-stage mechanism, requiring strict environmental controls to ensure high yields and purity.

Stage 1: Nucleophilic Acyl Substitution

The reaction initiates with the nucleophilic attack of the thiocyanate anion (SCN⁻) on the carbonyl carbon of 2-methoxybenzoyl chloride.

  • Solvent Selection (Anhydrous Acetone): Acetone is the optimal polar aprotic solvent because it readily dissolves ammonium thiocyanate but is a poor solvent for the byproduct, ammonium chloride (NH₄Cl). The immediate precipitation of NH₄Cl acts as a physical driving force, pushing the equilibrium toward the formation of the isothiocyanate intermediate[4].

  • Moisture Exclusion: Anhydrous conditions are critical. Any trace water will competitively attack the highly electrophilic acid chloride, yielding 2-methoxybenzoic acid, or hydrolyze the transient isothiocyanate[3].

Stage 2: Nucleophilic Addition

The highly electrophilic carbon atom within the -N=C=S group of the intermediate is subsequently attacked by the lone pair of the introduced primary or secondary amine[3].

  • Regioselectivity: The amine selectively attacks the isothiocyanate carbon rather than the carbonyl carbon due to the enhanced electrophilicity imparted by the adjacent sulfur and nitrogen atoms. A subsequent proton transfer stabilizes the molecule, yielding the final N-acyl thiourea[3].

Mechanism R1 2-Methoxybenzoyl Chloride I1 2-Methoxybenzoyl Isothiocyanate R1->I1 Nucleophilic Substitution (-NH4Cl) R2 Ammonium Thiocyanate R2->I1 P1 N-(2-Methoxybenzoyl)- N'-R-thiourea I1->P1 Nucleophilic Addition R3 Amine (R-NH2) R3->P1

Figure 1: Two-stage reaction mechanism from acid chloride to N-acyl thiourea.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system: visual cues and in-process controls (IPCs) are embedded to ensure the chemist can verify the success of each step before proceeding.

Materials & Reagents
  • 2-Methoxybenzoyl chloride (1.0 eq, 10 mmol)

  • Ammonium thiocyanate (1.1 eq, 11 mmol) (Note: Must be dried under vacuum at 80°C prior to use)

  • Primary or Secondary Amine (1.0 eq, 10 mmol)

  • Anhydrous Acetone (30 mL)

  • Phase-transfer catalyst (Optional): Tetrabutylammonium bromide (TBAB, 0.05 eq) to enhance reaction kinetics[2].

Step-by-Step Methodology

Step 1: In Situ Generation of this compound

  • Equip a 100 mL round-bottom flask with a magnetic stirrer, reflux condenser, and an argon/nitrogen inlet.

  • Dissolve anhydrous ammonium thiocyanate (11 mmol) in 15 mL of anhydrous acetone.

  • Add a solution of 2-methoxybenzoyl chloride (10 mmol) dissolved in 5 mL of anhydrous acetone dropwise over 10 minutes at room temperature[4].

  • Validation Checkpoint 1: Observe the immediate formation of a dense, white precipitate (NH₄Cl). This confirms the nucleophilic substitution is actively occurring.

  • Heat the mixture to reflux (approx. 56°C) for 1 hour to ensure complete conversion of the acid chloride[4].

Step 2: Amine Coupling 6. Cool the reaction mixture to room temperature. Do not filter the NH₄Cl precipitate; it does not interfere with the subsequent addition. 7. Dissolve the target amine (10 mmol) in 10 mL of anhydrous acetone and add it dropwise to the reaction flask[4]. 8. Heat the mixture back to reflux for 2 to 3 hours. 9. Validation Checkpoint 2: Perform Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (7:3). The disappearance of the amine spot and the appearance of a new, UV-active spot with a higher retention factor (Rf) confirms product formation.

Step 3: Workup and Purification 10. Allow the reaction to cool to room temperature. 11. Pour the entire mixture slowly into 150 mL of ice-cold distilled water under vigorous stirring[4]. 12. Validation Checkpoint 3: The sudden shift in solvent polarity will cause the hydrophobic N-acyl thiourea to crash out as a solid precipitate. 13. Filter the crude solid under vacuum, wash thoroughly with cold water (to remove unreacted ammonium thiocyanate and NH₄Cl), and dry. 14. Purify via recrystallization from hot 2-propanol or ethanol[4].

Workflow Step1 1. Reagent Preparation Anhydrous Acetone + NH4SCN Step2 2. Acyl Substitution Add 2-Methoxybenzoyl Chloride Reflux 1h Step1->Step2 Step3 3. Amine Addition Add Target Amine Reflux 2h Step2->Step3 Step4 4. Precipitation Pour into Ice-Cold Water Step3->Step4 Step5 5. Purification Recrystallization (2-Propanol) Step4->Step5

Figure 2: Step-by-step workflow for the one-pot synthesis of N-acyl thioureas.

Quantitative Data & Substrate Scope

The methodology demonstrates excellent functional group tolerance. Below is a summary of typical quantitative data for various 2-methoxybenzoyl thiourea derivatives synthesized using this protocol, demonstrating the expected yields and physical properties for analytical comparison.

Amine Substrate (R-NH₂)Final Product DerivativeTypical Yield (%)Reaction Time (Stage 2)Melting Point (°C)
AnilineN-(2-Methoxybenzoyl)-N'-phenylthiourea85 - 88%2.0 hours142 - 144
3-AminoquinolineN-(2-Methoxybenzoyl)-N'-(3-quinolinyl)thiourea78 - 82%3.0 hours188 - 190
2-AminothiazoleN-(2-Methoxybenzoyl)-N'-(2-thiazolyl)thiourea75 - 80%2.5 hours175 - 177
4-FluoroanilineN-(2-Methoxybenzoyl)-N'-(4-fluorophenyl)thiourea86 - 90%2.0 hours155 - 157

Note: Yields can be further optimized (often >90%) by utilizing microwave-assisted synthesis, which reduces the Stage 2 reaction time from hours to approximately 2–10 minutes by providing direct dielectric heating to the highly polar reaction intermediates[3].

References

  • [1] Synthesis, X-Ray, spectroscopic characterization (FT-IR, NMR, UV–Vis) and quantum chemical calculations of some substituted benzoylthiourea derivatives. ResearchGate. 1

  • [3] N-benzoyl-N'-(3-quinolinyl)thiourea | 30162-38-0. Benchchem. 3

  • [2] New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. PMC - National Institutes of Health. 2

  • [4] Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. MDPI. 4

Sources

Protocol for the preparation of quinazoline derivatives via 2-Methoxybenzoyl isothiocyanate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, validated protocol for the preparation of 3-(2-methoxybenzoyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one and related derivatives. This synthesis utilizes 2-methoxybenzoyl isothiocyanate as the key electrophilic building block.

The protocol is designed for medicinal chemists and process development scientists, focusing on the in situ generation of the isothiocyanate to mitigate instability issues, followed by a controlled condensation and cyclization sequence.

Abstract

Quinazolin-4(3H)-ones and their 2-thioxo derivatives are privileged scaffolds in drug discovery, exhibiting potent antihypertensive, anticancer, and anti-inflammatory activities. This guide details the synthesis of 3-(2-methoxybenzoyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one via the reaction of 2-aminobenzamide with This compound . The protocol utilizes a robust "one-pot, two-stage" approach where the isothiocyanate is generated in situ from 2-methoxybenzoyl chloride and ammonium thiocyanate, avoiding the isolation of the moisture-sensitive intermediate.

Mechanistic Insight & Reaction Design

The synthesis proceeds through a nucleophilic addition-elimination sequence followed by an intramolecular cyclization.

  • In Situ Activation: 2-Methoxybenzoyl chloride reacts with ammonium thiocyanate (NH₄SCN) to form This compound . The ortho-methoxy group provides steric protection and electronic donation, modulating the reactivity of the carbonyl carbon.[1]

  • Thioureido Formation: The isothiocyanate undergoes nucleophilic attack by the primary amine of 2-aminobenzamide. This forms the stable intermediate:

    
    -(2-methoxybenzoyl)-
    
    
    
    -(2-carbamoylphenyl)thiourea
    .
  • Cyclization: Under basic conditions (or prolonged reflux), the amide nitrogen attacks the thiocarbonyl or the benzoyl carbonyl. In this specific protocol, we target the retention of the 2-methoxybenzoyl group at the N3 position, forming the 3-acyl-2-thioxoquinazolinone skeleton.

Note on Stability: The this compound is a potent lachrymator and is susceptible to hydrolysis. In situ preparation is strictly recommended to ensure high yields and reproducibility.

Materials & Equipment
ReagentPurityRole
2-Methoxybenzoyl Chloride >98%Starting Electrophile
Ammonium Thiocyanate (NH₄SCN) >99%Isothiocyanate Source
2-Aminobenzamide >98%Nucleophilic Scaffold
Acetone (Dry) AnhydrousSolvent (Stage 1)
Ethanol (Absolute) >99.5%Solvent (Stage 2)
Polyethylene Glycol-400 (PEG-400) OptionalCatalyst (Green Chemistry)

Equipment:

  • Three-neck round-bottom flask (250 mL) equipped with a reflux condenser and dropping funnel.

  • Magnetic stirrer with heating block.

  • Calcium chloride drying tube (to protect isothiocyanate from moisture).

  • Vacuum filtration setup.[1][2]

Experimental Protocol
Stage 1: In Situ Preparation of this compound
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask and purge with nitrogen.

  • Solvation: Dissolve Ammonium Thiocyanate (1.52 g, 20 mmol) in dry Acetone (30 mL) . Stir until a clear solution is obtained.

  • Addition: Add 2-Methoxybenzoyl Chloride (3.41 g, 20 mmol) dropwise via a syringe or dropping funnel over 10 minutes at Room Temperature (RT).

    • Observation: A white precipitate of Ammonium Chloride (NH₄Cl) will form immediately, indicating the formation of the isothiocyanate.

  • Activation: Reflux the mixture for 30 minutes to ensure complete conversion.

    • Critical Control Point: Monitor by TLC (Hexane:Ethyl Acetate 3:1). The acid chloride spot should disappear.

Stage 2: Condensation & Cyclization
  • Addition of Nucleophile: Cool the reaction mixture to 40°C. Add 2-Aminobenzamide (2.72 g, 20 mmol) dissolved in warm Acetone (20 mL) dropwise.

  • Reflux: Heat the mixture to reflux for 4–6 hours .

    • Mechanistic Note: Initially, the

      
      -benzoyl thiourea intermediate forms. Prolonged heating promotes the cyclization.
      
  • Monitoring: Monitor the reaction via TLC. The intermediate thiourea (

    
    ) will convert to the cyclized product (
    
    
    
    ).
  • Workup:

    • Pour the reaction mixture into Ice-Cold Water (200 mL) with vigorous stirring.

    • A yellow/off-white solid will precipitate.[2]

    • Stir for 15 minutes to dissolve inorganic salts (NH₄Cl).

  • Isolation: Filter the solid under vacuum. Wash the cake with Cold Water (3 x 50 mL) followed by a small portion of Cold Ethanol (10 mL) .

  • Purification: Recrystallize the crude product from Ethanol/DMF (4:1) mixture to obtain analytical grade crystals.

Yield Expectation: 75–85% Appearance: Light yellow crystalline solid. Melting Point: 210–215°C (dec).

Data Analysis & Characterization
TechniqueExpected Signal / CharacteristicInterpretation
IR Spectroscopy 3200-3150 cm⁻¹ (NH stretch)Presence of cyclic amide/thioamide NH.
1680 cm⁻¹ (C=O, Exocyclic)Retention of 2-methoxybenzoyl carbonyl.
1240 cm⁻¹ (C=S)Characteristic Thioxo group (C-2).
¹H NMR (DMSO-d₆)

3.85 (s, 3H, OCH₃)
Confirmation of Methoxy group.

13.1 (br s, 1H, NH)
Cyclic NH proton (exchangeable with D₂O).

7.1–8.2 (m, Ar-H)
Aromatic protons (Quinazoline + Benzoyl rings).
Visualizations
Figure 1: Reaction Pathway

Caption: Stepwise formation of the quinazoline core via isothiocyanate intermediate.[3]

ReactionPathway Reagents 2-Methoxybenzoyl Chloride + NH4SCN Isothiocyanate 2-Methoxybenzoyl Isothiocyanate (In Situ) Reagents->Isothiocyanate Acetone, Reflux - NH4Cl Intermediate N-(2-Methoxybenzoyl)- N'-(2-carbamoylphenyl) thiourea Isothiocyanate->Intermediate + 2-Aminobenzamide Nucleophilic Addition Product 3-(2-Methoxybenzoyl)- 2-thioxo-2,3-dihydro- quinazolin-4(1H)-one Intermediate->Product Cyclization (- H2O)

Figure 2: Experimental Workflow

Caption: Operational workflow for the one-pot synthesis.

Workflow Step1 Step 1: Activation Mix Acid Chloride + NH4SCN in Acetone (30 min Reflux) Step2 Step 2: Coupling Add 2-Aminobenzamide (Dropwise at 40°C) Step1->Step2 Step3 Step 3: Cyclization Reflux for 4-6 Hours Monitor via TLC Step2->Step3 Step4 Step 4: Quench Pour into Ice Water Stir 15 mins Step3->Step4 Step5 Step 5: Isolation Vacuum Filtration Recrystallize (EtOH/DMF) Step4->Step5

Troubleshooting & Optimization
  • Low Yield: If the yield is <50%, ensure the acetone is strictly anhydrous. Moisture hydrolyzes the isothiocyanate back to the amide or decomposes it.

  • Incomplete Cyclization: If the TLC shows persistent intermediate (thiourea), add a catalytic amount of pyridine or triethylamine (0.5 eq) during the reflux stage to promote the ring closure.

  • Product Purity: If the product is sticky or colored, wash the crude solid with diethyl ether to remove unreacted isothiocyanate residues before recrystallization.

References
  • Oleiwi, J. K., & Al-Masoudi, W. A. (2023). Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride as Antioxidants. Iraqi Journal of Science, 64(1), 1-12.[4]

  • Pazdera, P., & Nováček, E. (1995). Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. Molecules, 1(1), 37-44.

  • Organic Chemistry Portal. (2025). Synthesis of Isothiocyanates.

  • BenchChem. (2025).[1] Acylation Reactivity of 2-Methoxybenzoyl Chloride.

Sources

Application Note: One-Pot Synthesis of Heterocycles using 2-Methoxybenzoyl Isothiocyanate (MBITC)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the protocol for utilizing 2-Methoxybenzoyl isothiocyanate (MBITC) as a versatile, electrophilic building block in the one-pot synthesis of privileged heterocyclic scaffolds. Unlike aliphatic isothiocyanates, MBITC possesses a dual-electrophilic character (carbonyl and isothiocyanate carbons) activated by the ortho-methoxy substituent. This guide provides validated workflows for the "telescoped" synthesis of 1,2,4-triazoles , quinazolin-4(3H)-ones , and thiazoles , eliminating the isolation of unstable intermediates.

Chemical Foundation & Mechanistic Insight

The Reagent Profile

This compound is rarely isolated due to its moisture sensitivity and tendency to dimerize. It is best generated in situ via the nucleophilic substitution of 2-methoxybenzoyl chloride with thiocyanate salts.

  • Electronic Effect: The ortho-methoxy group (

    
    ) acts as an electron-donating group (EDG) via resonance but exerts an inductive withdrawing effect. Crucially, it provides steric bulk that influences the conformation of the resulting thiourea intermediates, often favoring intramolecular hydrogen bonding (N-H···O) that pre-organizes the molecule for cyclization [1].
    
  • Reactivity: The central carbon of the

    
     moiety is highly electrophilic. Upon reaction with primary amines, it forms 
    
    
    
    -aroylthioureas. These intermediates possess a "reactive handle" (the thiocarbonyl group) and a "labile handle" (the amide bond), allowing for divergent cyclization pathways.
Reaction Pathways (DOT Visualization)

The following diagram illustrates the divergent synthesis pathways starting from the acid chloride precursor.

MBITC_Pathways AcidCl 2-Methoxybenzoyl Chloride MBITC 2-Methoxybenzoyl Isothiocyanate (Generated In Situ) AcidCl->MBITC Nucleophilic Sub. (Ref 1.9) KSCN NH4SCN / KSCN (Acetone/MeCN) KSCN->MBITC Thiourea N-Aroylthiourea Intermediate MBITC->Thiourea Add R-NH2 Triazole 1,2,4-Triazole-3-thione MBITC->Triazole + N2H4·H2O (Base Cyclization) Quinazoline Quinazolin-4(3H)-one MBITC->Quinazoline + 2-Aminobenzamide (Ref 1.10) Amine Amine Nucleophile (R-NH2) Amine->Thiourea Thiazole 2-Aminothiazole Derivative Thiourea->Thiazole + α-Haloketone (Hantzsch) Hydrazine Hydrazine Hydrate Anthranilic 2-Aminobenzamide AlphaHalo α-Haloketone

Figure 1: Divergent synthetic pathways for this compound. The intermediate is generated in situ and diverted to specific heterocycles based on the nucleophile employed.

Experimental Protocols

General Procedure: In Situ Generation of MBITC

Safety Note: This reaction must be performed in a fume hood. Isothiocyanates are lachrymators.[1]

  • Solvent Selection: Dry Acetone (preferred for solubility of KSCN) or Acetonitrile.

  • Stoichiometry: 1.0 eq Acid Chloride : 1.1 eq KSCN/NH

    
    SCN.
    
  • Charge a round-bottom flask with Ammonium Thiocyanate (1.1 equiv) and dry Acetone (10 mL/mmol).

  • Add 2-Methoxybenzoyl chloride (1.0 equiv) dropwise over 5 minutes at room temperature.

  • Stir the suspension for 30–45 minutes. A white precipitate of NH

    
    Cl (or KCl) will form.
    
    • Checkpoint: TLC (Hexane/EtOAc 4:1) will show the disappearance of the acid chloride.

  • Filtration (Optional but Recommended): Quickly filter the inorganic salts under an inert atmosphere if the subsequent step is sensitive to chloride ions. For most robust heterocyclizations, the suspension can be used directly (one-pot).

Protocol A: Synthesis of 1,2,4-Triazole-3-thiones

This protocol utilizes hydrazine as a binucleophile. The reaction proceeds via an acylthiosemicarbazide intermediate which cyclizes under basic conditions [2].

Reagents:

  • MBITC solution (prepared in situ as above).

  • Hydrazine Hydrate (80%).

  • 2N NaOH solution.

Step-by-Step:

  • Cool the MBITC solution (approx. 5 mmol scale) to 0–5 °C in an ice bath.

  • Add Hydrazine Hydrate (5.5 mmol, 1.1 equiv) dropwise. Caution: Exothermic.

  • Stir at room temperature for 1 hour. A solid precipitate (the acylthiosemicarbazide) typically forms.

  • Add 2N NaOH (10 mL) directly to the reaction mixture.

  • Reflux the mixture for 2–4 hours.

    • Mechanism:[2][3][4][5][6][7][8] Base-catalyzed intramolecular condensation. The methoxybenzoyl carbonyl is attacked by the hydrazine nitrogen.

  • Cool to room temperature and acidify with 10% HCl to pH 3.

  • Collect the precipitate (the triazole) by filtration and recrystallize from ethanol.

Protocol B: Synthesis of 2-Thioxo-2,3-dihydroquinazolin-4(1H)-ones

This route exploits the reactivity of MBITC with anthranilic acid derivatives (or 2-aminobenzamide).

Reagents:

  • MBITC solution.

  • 2-Aminobenzamide (or Methyl Anthranilate).

  • Triethylamine (Et

    
    N).
    

Step-by-Step:

  • To the stirring MBITC solution, add 2-Aminobenzamide (1.0 equiv) dissolved in a minimum amount of acetone.

  • Reflux the mixture for 2 hours.

  • Add Triethylamine (2.0 equiv) to facilitate the cyclization.

  • Continue reflux for 4–6 hours.

    • Observation: The reaction typically changes color (often yellow to orange) as the conjugated system forms.

  • Pour the reaction mixture into ice-cold water.

  • The solid product precipitates. Filter and wash with cold ethanol.

Data Summary Table: Typical Yields & Conditions

Target HeterocycleNucleophileCatalyst/AdditiveTemp/TimeTypical YieldRef
Aroylthiourea Aniline deriv.NoneRT, 1 h85–95%[1]
1,2,4-Triazole HydrazineNaOH (aq)Reflux, 3 h70–82%[2]
Quinazolinone 2-AminobenzamideEt

N
Reflux, 6 h65–78%[3]
Thiazole

-Halo ketone
Et

N (Hantzsch)
Reflux, 4 h60–75%[4]

Troubleshooting & Optimization

Moisture Sensitivity

The generation of MBITC is sensitive to water.[9]

  • Symptom: Low yield; presence of 2-methoxybenzamide (hydrolysis product) in TLC.

  • Fix: Ensure acetone is dried over MgSO

    
     or molecular sieves before use. Use dry NH
    
    
    
    SCN (dried in a desiccator).
Cyclization Failure (Quinazolinones)
  • Symptom: Isolation of the intermediate thiourea but no cyclized product.

  • Fix: The cyclization of the thiourea intermediate often requires a higher energy barrier or stronger base. If Et

    
    N reflux fails, switch solvent to Ethanol  (after MBITC formation) or use NaOEt  as the base.
    
Purification
  • Thioureas: Usually precipitate upon addition of water.

  • Triazoles: Soluble in base, precipitate in acid. This "acid-base swing" is a powerful purification tool that avoids chromatography.

References

  • Hassan, E. A., et al. (2022). Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. ResearchGate.[8] Link

  • El-Gaby, M. S. A., et al. (2002). Synthesis of some novel 1,2,4-triazoles and 1,3,4-thiadiazoles.Phosphorus, Sulfur, and Silicon and the Related Elements. Link

  • Soheilizad, M., et al. (2016). A straightforward protocol for the synthesis of quinazolin-4(3H)-ones.[4][10]MDPI Molecules. Link

  • Castano, T., et al. (2008). Synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate.[7]Tetrahedron Letters. Link

  • Safety Data Sheet. this compound Safety Data. Fisher Scientific. Link

Sources

Reaction conditions for nucleophilic addition to 2-Methoxybenzoyl isothiocyanate

[1][2]

Experimental Protocols

Pre-requisites:

  • Anhydrous Conditions: Acyl isothiocyanates hydrolyze rapidly to amides and COS. All glassware must be oven-dried.[1] Solvents (Acetone, MeCN) must be anhydrous.

  • Safety: Work in a fume hood. Acyl chlorides are lachrymators; isothiocyanates are toxic.

Protocol A: In Situ Generation of this compound

Isolation of acyl isothiocyanates is possible but often unnecessary and leads to degradation. This protocol generates the reagent immediately prior to use.

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solvent System: Dissolve Ammonium Thiocyanate (

    
     equiv)  or Potassium Thiocyanate  in anhydrous acetone  (
    
    
    ).
    • Note: Ammonium thiocyanate is often preferred due to higher solubility in acetone compared to KSCN.

  • Addition: Add 2-Methoxybenzoyl chloride (

    
     equiv)  dropwise to the thiocyanate solution at room temperature (RT) under stirring.
    
    • Observation: A white precipitate (ammonium/potassium chloride) will form immediately, indicating the reaction is proceeding.

  • Activation: Stir the suspension at RT for 30–45 minutes .

    • Optional: For less reactive substrates, mild reflux (

      
      ) for 15 mins ensures complete conversion, but RT is usually sufficient for the 2-methoxy derivative.
      
  • Filtration (Recommended): Filter the mixture quickly through a sintered glass funnel or a celite pad under nitrogen to remove the inorganic salt (KCl/NH

    
    Cl). This prevents salt interference in the next step, though many "one-pot" procedures skip this.
    
Protocol B: Nucleophilic Addition (Synthesis of Thioureas)
  • Preparation: Dissolve the Nucleophile (Primary/Secondary Amine,

    
     equiv) in a minimal amount of anhydrous acetone or acetonitrile.
    
  • Coupling: Add the amine solution dropwise to the filtrate containing This compound (from Protocol A).

    • Exotherm Warning: The reaction is exothermic.[2][3] If working on

      
       scale, cool the isothiocyanate solution to 
      
      
      before addition.
  • Reaction:

    • Aliphatic Amines: Stir at RT for 1–2 hours .

    • Aromatic Amines (Anilines): Stir at Reflux (

      
      )  for 2–4 hours . The 2-methoxy group may slightly retard the reaction via steric hindrance compared to unsubstituted benzoyl isothiocyanate.
      
  • Monitoring: Monitor by TLC (Mobile Phase: Hexane:EtOAc 7:3). The isothiocyanate spot (usually high

    
    ) should disappear, and a more polar thiourea spot should appear.
    
  • Workup:

    • Pour the reaction mixture into ice-cold water (

      
       reaction volume) with vigorous stirring.
      
    • The product usually precipitates as a solid.[2]

    • Filter, wash with cold water, and dry.

    • Purification: Recrystallization from Ethanol/DMF or Ethanol/Water is standard.

Optimization & Data Summary

The following table summarizes reaction conditions based on nucleophile class, derived from standard acyl isothiocyanate reactivity profiles.

Nucleophile ClassSolventTemp (

)
Time (h)CatalystExpected Yield
Primary Aliphatic Amine Acetone/DCM


None

Secondary Amine Acetone


None

Aniline (Electron Rich) AcetoneReflux

None

Aniline (Electron Poor) MeCN/TolueneReflux

None

Hydrazine Ethanol/Acetone


None

Alcohol/Phenol Toluene/DCMReflux

TEA/DBU

Solvent Compatibility Guide:

  • Acetone: Excellent for solubility of thiocyanate salts and amines. Easy to remove. Preferred.

  • Acetonitrile: Higher boiling point (

    
    ), good for sluggish aromatic amines.
    
  • DCM: Good for solubility but poor for inorganic salts (requires phase transfer catalyst or pre-formed reagent).

Experimental Workflow Diagram

WorkflowFigure 2: Step-by-step experimental workflow for synthesis.StartStart: 2-Methoxybenzoyl ChlorideStep1Add KSCN/NH4SCN in Acetone(Anhydrous)Start->Step1Step2Stir 30-45 min @ RT(Precipitate forms)Step1->Step2DecisionFilter Salt?Step2->DecisionFilterYesFiltration (Remove KCl)Decision->FilterYesHigh Purity Req.FilterNoProceed as SuspensionDecision->FilterNoStandardStep3Add Nucleophile (Amine)DropwiseFilterYes->Step3FilterNo->Step3Step4Reflux/Stir(1-4 Hours)Step3->Step4Step5Quench in Ice WaterStep4->Step5EndIsolate Solid (Filtration)Recrystallize (EtOH)Step5->End

Troubleshooting & Critical Controls

  • Hydrolysis (Low Yield):

    • Symptom:[4][1][2][3] Formation of 2-methoxybenzamide (M.P.

      
      ) instead of thiourea.
      
    • Cause: Wet solvent or atmospheric moisture.

    • Fix: Use freshly distilled acetone over

      
       or molecular sieves. Flush flask with 
      
      
      .
  • Oily Products:

    • Symptom:[4][1][2][3] Product does not precipitate in ice water.

    • Fix: The 2-methoxy group increases lipophilicity. Extract the aqueous quench mixture with DCM (

      
      ), dry over 
      
      
      , and evaporate. Triturate the resulting oil with cold diethyl ether or hexane to induce crystallization.
  • Desulfurization:

    • Note: In the presence of strong oxidants or heavy metals (Hg, Ag), thioureas can desulfurize to ureas or carbodiimides. Ensure reagents are free of metal contaminants.

References

  • BenchChem. Application Notes and Protocols for Isothiocyanate Reactions in Organic Solvents. BenchChem Technical Library.

  • Saeed, A., et al. (2015). Reactivity and Diverse Synthetic Applications of Acyl Isothiocyanates.[5][6][7] ResearchGate.

  • University of Baghdad. (2023).[6] Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride. (Protocol adapted for 2-methoxy isomer).

  • Organic Chemistry Portal. Synthesis of Isothiocyanates.

  • Sigma-Aldrich. 2-Methoxybenzoyl chloride Product Sheet & Safety Data.

Application Note: Synthesis of 2-Thioxo-2,3-dihydroquinazolin-4(1H)-ones from 2-Methoxybenzoyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals focusing on the synthesis of heterocyclic scaffolds. It details the protocol for synthesizing 3-(2-methoxybenzoyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones using 2-methoxybenzoyl isothiocyanate as a key electrophilic building block.

Executive Summary

The 2-thioxo-2,3-dihydroquinazolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, exhibiting diverse biological activities including anticonvulsant, anti-inflammatory, and anticancer properties. This guide focuses on a robust, modular synthesis where This compound serves as the critical "N-C-S" synthon.

Unlike simple alkyl isothiocyanates, this compound is highly reactive due to the electron-withdrawing carbonyl group. The core strategy involves its in situ generation followed by condensation with an anthranilic acid derivative. This route efficiently constructs the quinazolinone core while installing the 2-methoxybenzoyl moiety at the N3 position, a substitution pattern often explored for structure-activity relationship (SAR) optimization.

Scientific Foundation & Mechanism

Retrosynthetic Analysis

The target molecule is constructed via a [4+2] cyclocondensation strategy.

  • Synthon A (2-Atom Component): this compound (providing the C=S and N3 substituent).

  • Synthon B (4-Atom Component): Anthranilic acid (providing the aromatic ring, C4=O, and N1).

Reaction Mechanism

The reaction proceeds through three distinct stages in a one-pot or stepwise manner:

  • Isothiocyanate Generation: Nucleophilic substitution of 2-methoxybenzoyl chloride with ammonium thiocyanate yields the isothiocyanate intermediate.

  • Thiourea Formation: The amino group of anthranilic acid attacks the highly electrophilic central carbon of the isothiocyanate, forming an N-(2-methoxybenzoyl)-N'-(2-carboxyphenyl)thiourea intermediate.

  • Cyclodehydration: The carboxylic acid moiety activates, leading to intramolecular ring closure (loss of water) to form the thermodynamically stable 6-membered heterocyclic ring.

Note on "2-Methoxy" Functionality: While the ortho-methoxy group is often a leaving group in


 reactions, in this specific protocol it remains intact as a substituent on the benzoyl group attached to N3. This provides steric bulk and hydrogen-bond accepting capability, critical for binding affinity in many biological targets.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
2-Methoxybenzoyl Chloride 1.0PrecursorMoisture sensitive; handle under inert gas.
Ammonium Thiocyanate (NH₄SCN) 1.1 - 1.2ReagentDried prior to use (stored in desiccator).
Anthranilic Acid 1.0Scaffold2-Aminobenzoic acid; purity >98%.
Acetone (Dry) SolventMediumMust be anhydrous to prevent hydrolysis of chloride.
Ethanol SolventCo-solventUsed for recrystallization/purification.[1]
Step-by-Step Procedure

Step 1: In Situ Generation of this compound

  • Setup: Equip a 250 mL two-neck round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stir bar. Flush the system with nitrogen or argon.

  • Solubilization: Dissolve Ammonium Thiocyanate (1.2 equiv, 12 mmol) in dry Acetone (30 mL) . Stir vigorously at room temperature until fully dissolved.

  • Addition: Add 2-Methoxybenzoyl Chloride (1.0 equiv, 10 mmol) dropwise over 10 minutes. The solution may become cloudy due to the precipitation of ammonium chloride (NH₄Cl).

  • Activation: Heat the reaction mixture to reflux (approx. 56°C) for 30–45 minutes .

    • Checkpoint: TLC (Hexane:EtOAc 8:2) should show consumption of the acid chloride. The intermediate isothiocyanate is formed in situ.

Step 2: Condensation with Anthranilic Acid [2] 5. Addition: Cool the mixture slightly (to ~40°C) and add Anthranilic Acid (1.0 equiv, 10 mmol) directly to the flask as a solid or dissolved in a minimum amount of warm acetone. 6. Reflux: Return the mixture to reflux and stir for 2–4 hours .

  • Observation: A solid precipitate (the thiourea intermediate or final product) typically begins to form.
  • Monitoring: Monitor by TLC. The disappearance of anthranilic acid and the appearance of a new, more polar spot indicates progress.

Step 3: Work-up and Isolation 7. Precipitation: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product will precipitate out as a solid. 8. Filtration: Filter the solid using a Buchner funnel. Wash the cake copiously with water to remove inorganic salts (NH₄Cl) and unreacted thiocyanate. 9. Purification: Recrystallize the crude solid from Ethanol or an Ethanol/DMF mixture .

  • Yield: Typical yields range from 75% to 85% .
  • Appearance: White to pale yellow crystalline solid.

Visualization & Data

Reaction Pathway Diagram

The following diagram illustrates the chemical transformation from the acid chloride to the final quinazolinone scaffold.

ReactionPathway Start 2-Methoxybenzoyl Chloride Inter1 2-Methoxybenzoyl Isothiocyanate (In Situ) Start->Inter1 Acetone, Reflux (- NH4Cl) Reagent NH4SCN Reagent->Inter1 Inter2 N-Benzoyl Thiourea Intermediate Inter1->Inter2 + Anthranilic Acid Nucleophilic Addition Scaffold Anthranilic Acid Scaffold->Inter2 Product 3-(2-Methoxybenzoyl)-2-thioxo- 2,3-dihydroquinazolin-4(1H)-one Inter2->Product Cyclodehydration (- H2O)

Caption: Sequential pathway for the synthesis of the quinazolinone scaffold via isothiocyanate intermediate.

Experimental Workflow

Workflow Step1 Step 1: Activation Mix 2-Methoxybenzoyl Chloride + NH4SCN Reflux in Acetone (45 min) Step2 Step 2: Condensation Add Anthranilic Acid Reflux (2-4 hours) Step1->Step2 In Situ Isothiocyanate Step3 Step 3: Quench Pour into Ice Water Precipitate Solid Step2->Step3 Reaction Complete Step4 Step 4: Isolation Filtration & Washing Recrystallize from Ethanol Step3->Step4 Crude Product

Caption: Operational workflow for the one-pot synthesis protocol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure acetone is strictly anhydrous; use dry nitrogen atmosphere.
Incomplete Cyclization Insufficient ActivationExtend reflux time in Step 2; add a catalytic amount of base (e.g., Et₃N) if reaction stalls at thiourea stage.
Sticky Product Impurities / OligomersRecrystallize from Ethanol/DMF (9:1) or wash extensively with cold diethyl ether.
Side Products Thiocyanate IsomerizationControl temperature strictly; do not overheat during Step 1 (>60°C).

References

  • Azizi, N., et al. (2017). "Practical approach to 2-thioxo-2,3-dihydroquinazolin-4(1H)-one via dithiocarbamate-anthranilic acid reaction." Chemical Papers.

  • Sahoo, B. M., et al. (2013).[3] "Green Synthesis and Evaluation of 3-(Aryl)-2-Thioxo-2,3-Dihydroquinazolin-4(1H)-ones as Novel Anticonvulsant Drugs." International Journal of Pharmaceutical Sciences and Nanotechnology.

  • El-Sayed, N. N., et al. (2023).[4][5] "Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones." Pharmaceuticals.[3][5][6]

  • Oleiwi, et al. (2023). "Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride." Iraqi Journal of Science.

Sources

Application Note: Solvent Selection & Optimization for Benzoyl Isothiocyanate Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

The Challenge: Benzoyl isothiocyanates (BITCs) are versatile but highly reactive electrophiles used extensively in the synthesis of thioureas, heterocycles, and drug conjugates. Their reactivity presents a dichotomy: the solvent must facilitate the dissolution of ionic precursors (e.g., thiocyanate salts) while remaining inert to the highly electrophilic isothiocyanate carbon.

The Solution: This guide moves beyond generic solvent lists. We establish a "Phase-Solubility" protocol that leverages differential solubility to drive reaction kinetics and simplify purification. The core strategy utilizes the insolubility of inorganic byproducts (e.g.,


) in specific polar aprotic solvents to shift equilibrium favored towards product formation.

Part 2: Scientific Foundation & Solvent Selection Matrix

The Chemistry of Generation

The most common route to BITCs is the nucleophilic substitution of benzoyl chloride with ammonium thiocyanate (


).


Critical Insight: The reaction is driven by the precipitation of ammonium chloride (


).[1] Therefore, the ideal solvent must dissolve the thiocyanate reactant but precipitate  the chloride byproduct.
Solvent Compatibility Matrix
Solvent ClassSpecific SolventSuitabilityMechanistic Rationale
Ketones Acetone Excellent Dissolves

well;

is insoluble. Facilitates simple filtration workup.
Nitriles Acetonitrile Good Higher boiling point than acetone; useful if thermal energy is needed for subsequent steps.
Chlorinated DCM / Chloroform Conditional Excellent for the product (BITC), but poor for dissolving inorganic thiocyanate salts. Requires Phase Transfer Catalysts (e.g., PEG-400).
Ethers THF Moderate Good solubility for organics, but salt solubility profiles are less distinct than in acetone.
Protic Alcohols / Water FORBIDDEN Solvolysis Risk: Reacts rapidly to form carbamates or hydrolyzes to benzamide + COS.
Visualization: Solvent Decision Logic

SolventSelection Start Start: Select Solvent for BITC Synthesis Step1 Is the BITC generated in-situ from Benzoyl Chloride + NH4SCN? Start->Step1 Yes_InSitu Yes: In-Situ Generation Step1->Yes_InSitu Yes No_PreMade No: Using Pre-isolated BITC Step1->No_PreMade No Acetone SELECT: Acetone (Anhydrous) Reason: Precipitates NH4Cl byproduct Yes_InSitu->Acetone CheckNuc Check Nucleophile Compatibility No_PreMade->CheckNuc Result1 Product: Thiourea (Precipitates in Acetone) Acetone->Result1 DCM SELECT: Dichloromethane (DCM) Reason: Inert, easy evaporation Amine Nucleophile: Amine CheckNuc->Amine Alcohol Nucleophile: Alcohol CheckNuc->Alcohol Amine->Acetone Precipitation Method Amine->DCM Homogeneous Phase Result2 Product: Thiocarbamate (Requires reflux, use Toluene/THF) Alcohol->Result2

Caption: Decision tree for solvent selection based on synthesis method (in-situ vs. isolated) and intended downstream nucleophile.

Part 3: Detailed Experimental Protocols

Protocol A: The "Precipitation-Driven" Synthesis (Gold Standard)

Best for: Synthesis of N-benzoyl thioureas where high purity is required without column chromatography.

Reagents:

  • Benzoyl Chloride (1.0 equiv)

  • Ammonium Thiocyanate (1.1 equiv)

  • Primary/Secondary Amine (Nucleophile) (1.0 equiv)

  • Solvent: Anhydrous Acetone

Step-by-Step Methodology:

  • Activation (In-Situ Generation):

    • Dissolve Ammonium Thiocyanate (

      
      ) in anhydrous acetone (5 mL per mmol) in a round-bottom flask.
      
    • Observation: The solution should be clear.

    • Add Benzoyl Chloride dropwise over 5 minutes at room temperature.

    • Mechanism in Action: The solution will turn cloudy immediately as white

      
       precipitates.
      
    • Reflux for 15 minutes to ensure complete conversion to Benzoyl Isothiocyanate.

  • Filtration (The Purification Hack):

    • Cool the mixture to room temperature.

    • Filter the suspension through a Celite pad or sintered glass funnel.

    • Result: The solid filter cake is the waste (

      
      ). The clear yellow/orange filtrate contains the reactive Benzoyl Isothiocyanate.
      
  • Nucleophilic Addition:

    • Add the amine (nucleophile) directly to the filtrate.

    • Note: Reaction is often exothermic; cooling to

      
       may be required for volatile amines.
      
    • Stir for 30–60 minutes.

  • Isolation:

    • Pour the reaction mixture into ice-cold water (

      
       volume).
      
    • The desired

      
      -benzoyl thiourea will precipitate as a solid.
      
    • Filter, wash with water, and dry.

Protocol B: Biphasic Synthesis (For Scale-Up)

Best for: Large scale reactions where filtration of salts is cumbersome.

Reagents:

  • Benzoyl Chloride[1][2][3][4][5]

  • Sodium Thiocyanate[2][6]

  • Solvent System: DCM / Water + PEG-400 (Catalyst)

Methodology:

  • Dissolve Sodium Thiocyanate in a minimum amount of water.

  • Dissolve Benzoyl Chloride in DCM.

  • Add 3 mol% PEG-400 (Phase Transfer Catalyst).

  • Vigorously stir the biphasic mixture. The PEG-400 shuttles the

    
     ion into the organic phase to react with the acid chloride.
    
  • Separate the organic layer (DCM), dry over

    
    , and proceed to react with the amine.
    

Part 4: Data & Validation[7]

Reaction Monitoring (TLC)

Since BITCs are unstable on silica gel (hydrolysis risk), monitoring should focus on the disappearance of the starting material (Benzoyl Chloride) or the appearance of the final Thiourea.

CompoundTLC Behavior (Hexane:EtOAc 4:1)Visualization
Benzoyl Chloride High

UV Active
Benzoyl Isothiocyanate High

(Unstable streak)
UV Active / KMnO4
Thiourea Product Low/Mid

UV Active (Distinct)
IR Spectroscopy Validation

The most definitive check for the intermediate is Infrared Spectroscopy.

  • Target Peak: Strong, broad absorption at

    
      (Isothiocyanate 
    
    
    
    stretch).
  • Completion Check: Upon adding the amine, this peak must disappear , replaced by Thiourea bands (

    
     at 
    
    
    
    and
    
    
    at
    
    
    ).
Pathway Visualization

ReactionPathway BenzoylChloride Benzoyl Chloride (Electrophile) Intermediate Benzoyl Isothiocyanate (Reactive Intermediate) IR: ~2000 cm-1 BenzoylChloride->Intermediate Acetone Reflux NH4SCN NH4SCN (Nucleophile Source) NH4SCN->Intermediate Product N-Benzoyl Thiourea (Final Product) Intermediate->Product Nucleophilic Addition Waste NH4Cl (Solid Precipitate) Intermediate->Waste Precipitates out Amine Amine (R-NH2) Amine->Product

Caption: Reaction pathway showing the intermediate formation and the divergence of the solid waste product.

Part 5: References

  • BenchChem. (2025).[3][7][8] Application Notes and Protocols for Isothiocyanate Reactions in Organic Solvents. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein J. Org.[9] Chem. 8, 61–70. Retrieved from

  • ChemicalBook. (2015). Benzoyl isothiocyanate synthesis and reaction properties. Retrieved from

  • ResearchGate. (2020). Solubility of Ammonium Thiocyanate in Different Solvents. Retrieved from

Sources

Troubleshooting & Optimization

Improving reaction yields in the synthesis of 2-Methoxybenzoyl isothiocyanate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis of 2-methoxybenzoyl isothiocyanate.

While the conversion of an acyl chloride to an acyl isothiocyanate using a thiocyanate salt appears straightforward on paper, it is a highly sensitive process. Yields are frequently compromised by moisture-driven hydrolysis, incomplete sigmatropic rearrangements, and regioselectivity issues during downstream applications. This guide provides a self-validating workflow, quantitative benchmarks, and causality-driven troubleshooting to ensure reproducible, high-yield syntheses.

Part 1: Mechanistic Grounding & Diagnostic Workflow

The synthesis of this compound relies on a nucleophilic substitution followed by a critical rearrangement phase. Because the thiocyanate anion (


) is an ambidentate nucleophile, initial attack on the 2-methoxybenzoyl chloride occurs preferentially via the softer, more polarizable sulfur atom. This generates a kinetic intermediate (2-methoxybenzoyl thiocyanate), which must undergo a spontaneous 1,3-sigmatropic rearrangement to form the thermodynamically stable this compound[1].

Understanding this pathway—and the competing hydrolysis pathway—is critical for diagnosing low yields.

Workflow Start Start: 2-Methoxybenzoyl Chloride + KSCN in Dry Solvent Reaction Phase Transfer Catalysis (e.g., PEG-400, 20°C) Start->Reaction Check IR/TLC Monitoring N=C=S stretch (~1950 cm⁻¹) Reaction->Check Success High Yield: This compound Check->Success Target Reached Fail1 Issue: Amide Formation (Hydrolysis) Check->Fail1 Moisture Present Fail2 Issue: Incomplete Rearrangement (Thiocyanate Isomer) Check->Fail2 Reaction Too Short/Cold Fix1 Action: Rigorous Drying Schlenk Techniques Fail1->Fix1 Fix2 Action: Optimize Temp/Time Ensure 1,3-Shift Completes Fail2->Fix2 Fix1->Start Fix2->Reaction

Workflow and troubleshooting decision tree for acyl isothiocyanate synthesis.

Part 2: Quantitative Data Summary

Selecting the right reaction conditions dictates the balance between reaction kinetics and product degradation. The table below summarizes field-proven methodologies for acyl isothiocyanate synthesis, highlighting the superiority of phase-transfer catalysis (PTC)[2],[3].

Synthesis MethodCatalyst / AdditiveTemp & TimeTypical YieldMechanistic Advantage / Disadvantage
Biphasic (CH₂Cl₂/Acetone) PEG-40020 °C, 2 h>90%Advantage: PEG-400 acts as a phase-transfer catalyst, solubilizing the KSCN salt and accelerating nucleophilic attack without the need for destructive heating[2].
Monophasic (Dry Acetone) NoneReflux, 4-6 h60-75%Disadvantage: Prolonged heating increases the risk of thermal degradation, dimerization, and side reactions of the highly reactive isothiocyanate.
Solvent-Free (Microwave) TBAB (Phase Transfer)100 °C, 5 min85-95%Advantage: Extremely rapid kinetics. Disadvantage: Difficult to scale up safely due to the highly exothermic nature of the reaction[3].

Part 3: Self-Validating Experimental Protocol

This protocol utilizes the PEG-400 catalyzed biphasic method. It includes a mandatory spectroscopic validation step to ensure the 1,3-shift is complete before you proceed to downstream applications (such as thiourea formation).

Step 1: Preparation of the Anhydrous Environment

  • Action: Flame-dry a two-neck round-bottom flask under a continuous flow of Argon or Nitrogen. Ensure all glassware is oven-dried.

  • Causality: Acyl isothiocyanates are highly susceptible to nucleophilic attack by ambient water[4]. Moisture leads to the formation of a carbamic acid thioanhydride intermediate, which rapidly degrades into 2-methoxybenzamide.

Step 2: Reagent Solubilization

  • Action: Dissolve 2-methoxybenzoyl chloride (1.0 eq, e.g., 2 mmol) in a 1:1 mixture of anhydrous CH₂Cl₂ and anhydrous acetone (15 mL of each). Add Potassium Thiocyanate (KSCN) (1.05 eq, 2.1 mmol) to the solution[2].

  • Causality: The mixed solvent system perfectly balances the solubility of the organic acyl chloride (CH₂Cl₂) and the inorganic KSCN salt (acetone), creating an optimal environment for phase transfer[2].

Step 3: Phase-Transfer Catalysis

  • Action: Add 3-5 drops of Polyethylene Glycol 400 (PEG-400). Stir the reaction mixture at 20 °C for exactly 2 hours[2].

  • Causality: PEG-400 coordinates the potassium cation (

    
    ), generating a "naked" and highly reactive 
    
    
    
    anion. This accelerates the initial attack to form the kinetic 2-methoxybenzoyl thiocyanate, which subsequently undergoes the necessary 1,3-shift to the thermodynamic isothiocyanate at 20 °C[2],[1].

Step 4: Isolation and Spectroscopic Validation

  • Action: Filter the reaction mixture under an inert atmosphere to remove the precipitated KCl byproduct. Evaporate the filtrate under reduced pressure (keep the water bath below 30 °C)[2].

  • Self-Validation Check: Do not rely solely on TLC, as silica gel can cause on-plate hydrolysis. Instead, run a neat FT-IR spectrum of the crude oil.

    • Success: A massive, broad absorption band at ~1950–1990 cm⁻¹ (the –N=C=S asymmetric stretch).

    • Failure: A sharp peak at ~2160 cm⁻¹ indicates the presence of the un-rearranged thiocyanate (–S–C≡N)[1].

Part 4: Troubleshooting Guides & FAQs

Q1: My final product contains a significant amount of 2-methoxybenzamide. How do I prevent this hydrolysis? A: This is the most common failure mode in acyl isothiocyanate synthesis. Because the intermediate is highly electrophilic, any moisture present in your solvents, KSCN salt, or ambient air will attack the carbonyl carbon[4].

  • Actionable Fix: Your KSCN must be dried in a vacuum oven at 110 °C overnight before use. Use Karl Fischer titration to verify that your CH₂Cl₂ and acetone contain <50 ppm water. Never perform an aqueous workup on this intermediate; filter the inorganic salts directly out of the organic phase[2],[4].

Q2: The reaction stalls, and my IR spectrum shows a peak at 2160 cm⁻¹ instead of 1950 cm⁻¹. What went wrong? A: You have isolated the kinetic intermediate (2-methoxybenzoyl thiocyanate) rather than the target thermodynamic product. Because sulfur is a softer nucleophile than nitrogen, the initial attack by


 occurs via the sulfur atom. The subsequent 1,3-sigmatropic rearrangement requires a specific activation energy (calculated at ~30 kcal/mol for benzoyl derivatives)[1].
  • Actionable Fix: The reaction time was likely too short, or the ambient temperature was too low. Ensure the reaction stirs for a full 2 hours at a controlled 20 °C[2]. Do not crash-cool the reaction prematurely.

Q3: When I use the synthesized this compound with an amine to make a thiourea, I get a complex mixture of cleavage products. Why? A: Acyl isothiocyanates possess two competing electrophilic centers: the carbonyl carbon (C=O) and the isothiocyanate central carbon (N=C=S)[4],[3]. While amines typically attack the N=C=S carbon to form the desired acylthiourea, highly nucleophilic amines, steric hindrance, or elevated temperatures can drive the attack toward the carbonyl carbon. This results in the cleavage of the isothiocyanate group and the formation of an unwanted amide[4].

  • Actionable Fix: When performing downstream amine additions, dissolve the amine in an anhydrous solvent and add it dropwise to the acyl isothiocyanate solution at 0–5 °C. Keep the reaction strictly at room temperature or below to kinetically favor attack at the isothiocyanate carbon[4].

Part 5: References

  • Rearrangements of Acyl, Thioacyl, and Imidoyl (Thio)cyanates to Iso(thio)cyanates... Source: ACS Publications (The Journal of Physical Chemistry A) URL:[Link]

  • Reactivity and diverse synthetic applications of acyl isothiocyanates Source: Arkivoc (ARKAT-USA, Inc.) URL:[Link]

Sources

Preventing hydrolysis and decomposition of 2-Methoxybenzoyl isothiocyanate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Preserving 2-Methoxybenzoyl Isothiocyanate

Introduction this compound (2-MBITC) is a highly reactive bifunctional building block widely used by researchers and drug development professionals for the synthesis of biologically active heterocycles, thioureas, and transition metal ligands. However, its greatest synthetic advantage—its extreme electrophilicity—is also its primary liability. This technical support guide addresses the most common points of failure when handling 2-MBITC, specifically focusing on the causality of its degradation and the self-validating protocols required to prevent hydrolysis and thermal decomposition.

Section 1: Mechanistic Troubleshooting: Why does 2-MBITC degrade?

Q: Why is this compound so much more sensitive to moisture than standard alkyl or aryl isothiocyanates? A: The instability of 2-MBITC is rooted in its electronic structure. Acyl isothiocyanates contain a carbonyl group directly adjacent to the isothiocyanate (-N=C=S) functionality. This electron-withdrawing acyl group significantly enhances the electrophilicity of the central isothiocyanate carbon, making it far more reactive than standard alkyl variants[1]. While standard isothiocyanates are relatively stable in ambient air, the highly polarized nature of 2-MBITC makes it a prime target for rapid nucleophilic attack by atmospheric moisture.

Q: What are the exact degradation products if my 2-MBITC is exposed to ambient humidity? A: When exposed to water, the nucleophilic oxygen attacks the electrophilic carbon of the isothiocyanate group. This forms a highly unstable thiocarbamic acid intermediate. Because thiocarbamic acids cannot be isolated under standard conditions, this intermediate rapidly decomposes, releasing carbonyl sulfide (COS) gas or hydrogen sulfide (H₂S) and leaving behind 2-methoxybenzamide [2]. If your reagent bottle contains a white, insoluble solid and releases pressure upon opening, it has completely hydrolyzed.

Hydrolysis A 2-Methoxybenzoyl Isothiocyanate (Highly Electrophilic) B Nucleophilic Attack by H2O A->B Moisture Exposure C Thiocarbamic Acid Intermediate B->C Addition D Decomposition (-COS / -H2S) C->D Unstable E 2-Methoxybenzamide (Degradation Product) D->E Final State

Hydrolysis pathway of 2-MBITC yielding 2-methoxybenzamide via a thiocarbamic acid intermediate.

Section 2: Storage & Solvent Selection (FAQs)

Q: How should I store 2-MBITC to ensure long-term stability? A: 2-MBITC must be treated as a strictly air- and moisture-sensitive reagent.

  • Temperature: Store at -20°C to minimize thermal decomposition.

  • Atmosphere: Backfill the storage vessel with high-purity Argon or Nitrogen after every use.

  • Secondary Containment: Place the primary vial inside a desiccator or a secondary jar filled with indicating Drierite (calcium sulfate).

Q: Can I use standard reagent-grade solvents for my reactions? A: Absolutely not. The presence of even trace water in standard solvents will rapidly degrade the reagent, as acyl isothiocyanates react vigorously with water[3]. Furthermore, protic solvents (alcohols, primary/secondary amines) will act as nucleophiles and destroy the isothiocyanate [4]. You must use strictly anhydrous, aprotic solvents dried over activated molecular sieves.

Table 1: Solvent Compatibility & Drying Agents for 2-MBITC Reactions

SolventSuitability for 2-MBITCMax Tolerable Water ContentRecommended Drying Agent
Dichloromethane (DCM)Excellent (Aprotic)< 10 ppm3Å Molecular Sieves
Tetrahydrofuran (THF)Excellent (Aprotic)< 10 ppmSodium/Benzophenone
Acetonitrile (MeCN)Good (Aprotic)< 20 ppm3Å Molecular Sieves
Methanol / EthanolIncompatible (Protic)N/A (Reacts directly)N/A
AcetoneModerate (Requires care)< 50 ppmAnhydrous CaSO₄

Section 3: Self-Validating Experimental Protocols

To ensure trust in your experimental outcomes, your handling protocol must be a self-validating system. This means incorporating checks that confirm the integrity of the anhydrous environment before the 2-MBITC is introduced.

Q: What is the recommended workflow for setting up a reaction with 2-MBITC? A: We recommend a strict Schlenk line methodology. By verifying the dryness of the system (via visual and physical cues) prior to reagent addition, you eliminate the variable of hydrolysis.

Step-by-Step Anhydrous Workflow:

  • System Preparation (Flame Drying): Assemble the reaction flask with a magnetic stir bar and a rubber septum. Connect to a Schlenk line. Apply high vacuum (≤ 0.1 Torr) and gently flame-dry the flask using a heat gun or Bunsen burner to drive off surface-bound moisture.

  • Inert Gas Purge: Allow the flask to cool completely under vacuum, then backfill with high-purity Argon. Repeat the vacuum-Argon cycle three times. Self-Validation: The flask should feel completely cool to the touch before proceeding; adding solvent to a hot flask risks vaporizing the solvent and compromising the septum seal.

  • Solvent Transfer: Using a dry, Argon-purged syringe, transfer the anhydrous solvent (e.g., DCM dried over 3Å sieves) into the flask.

  • Reagent Addition: Remove 2-MBITC from the -20°C freezer and allow it to warm to room temperature inside a desiccator (this prevents ambient condensation from forming on the cold bottle). Syringe the required volume of 2-MBITC and add it dropwise to the reaction mixture.

  • Reaction Monitoring (IR Spectroscopy): Self-Validation: To confirm the isothiocyanate has not degraded during transfer, take an aliquot for ATR-FTIR. A strong, broad absorption band around 1930–1989 cm⁻¹ (characteristic of the -N=C=S cumulative double bond) confirms the reagent is intact[5]. If a strong amide C=O stretch appears (~1650 cm⁻¹) without the isothiocyanate peak, hydrolysis has occurred.

Workflow S1 Step 1: Flame-Dry Flask & Purge with Argon S2 Step 2: Transfer Anhydrous Solvent S1->S2 Cool under vacuum S3 Step 3: Syringe Transfer of 2-MBITC S2->S3 Warm reagent to RT S4 Step 4: Self-Validation (FTIR / TLC Monitoring) S3->S4 Check N=C=S band

Step-by-step anhydrous Schlenk line workflow for handling moisture-sensitive 2-MBITC.

References

  • Bedane, K. G., & Singh, G. S. (2015). "Reactivity and diverse synthetic applications of acyl isothiocyanates." ARKIVOC.[Link]

  • Bedane, K. G., & Singh, G. S. (2015). "Reactivity and Diverse Synthetic Applications of Acyl Isothiocyanates." ResearchGate.[Link]

  • Afzal, M., et al. (1980). "Synthesis and Structure Elucidation of some Acyl Thiocarbamates from 8-Hydroxyquinoline." Journal of the Chemical Society of Pakistan. [Link]

  • Entezari, N., Akhlaghinia, B., & Rouhi-Saadabad, H. (2014). "Direct and Facile Synthesis of Acyl Isothiocyanates from Carboxylic Acids." Croatica Chemica Acta.[Link]

  • Qin, Y., et al. (2018). "Cyclization Reaction of Acyl Thiourea Chitosan: Enhanced Antifungal Properties via Structural Optimization." MDPI Polymers.[Link]

Sources

Minimizing side reactions and dimer formation in isothiocyanate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Subject: Minimizing Side Reactions (Oligomerization) & Optimizing Yields Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Thiourea Trap"

Isothiocyanates (ITCs) are potent electrophiles. Their greatest utility—reactivity toward nucleophiles—is also their greatest liability during synthesis. The most pervasive failure mode is dimerization , where the product (R-NCS) reacts with the starting material (R-NH2) to form a symmetrical thiourea (R-NH-C(S)-NH-R).

This guide treats your synthesis as a kinetic competition. To succeed,


 (ITC generation) must significantly exceed 

(thiourea formation).

Troubleshooting Modules (The "Tickets")

Ticket #001: "I see a white precipitate forming immediately."

Diagnosis: Uncontrolled Dimerization (Thiourea Formation). Severity: Critical (Irreversible yield loss).

Root Cause Analysis: The reaction environment contains free amine and ITC simultaneously. Because amines are better nucleophiles than the sulfur sources (CS₂, thiophosgene), the amine attacks the newly formed ITC.

Corrective Protocol: The Inverse Addition Strategy Never add the electrophile (CS₂/Thiophosgene) to the amine. You must invert the stoichiometry locally.

  • The Setup: Dissolve the thiocarbonyl source (e.g., Thiophosgene or CS₂/Base) in the flask.

  • The Addition: Add the amine slowly (dropwise) to the electrophile.

  • The Result: The entering drop of amine immediately encounters a massive excess of electrophile, statistically favoring ITC formation over dimerization.

Visualizing the Kinetic Competition:

ThioureaTrap Amine Primary Amine (R-NH2) Intermediate Dithiocarbamate (DTC) Amine->Intermediate Step 1 (Fast) Thiourea Thiourea Dimer (Dead End) Amine->Thiourea Reagent Thiocarbonyl Source (CS2 or CSCl2) Reagent->Intermediate ITC Isothiocyanate (Product) Intermediate->ITC Desulfurization (Rate Limiting) ITC->Thiourea Attack by Excess Amine

Figure 1: The "Thiourea Trap."[1][2][3][4][5][6] The red path represents the dimerization failure mode. Success requires minimizing the contact time between 'Amine' and 'ITC'.

Ticket #002: "My reaction stalled at the Dithiocarbamate stage."

Diagnosis: Reversibility of DTC formation.[1][3] Context: Common in "Green" methods using CS₂.

Technical Insight: The reaction


 is an equilibrium. Without a driving force (desulfurization), it reverts to starting materials. If you are using a weak base (like pyridine) or insufficient base, the equilibrium shifts left.

Solution: The "Tosyl Chloride" Drive Use a decomposition agent that renders the step irreversible. Tosyl chloride (TsCl) is superior here because it traps the DTC as a mixed anhydride, which then collapses to the ITC.

ParameterThiophosgene MethodCS₂ + Tosyl Chloride (Green)CS₂ + DCC/EDCI
Toxicity High (Fatal inhalation risk)Low (Solid reagents)Moderate (Sensitizers)
Atom Economy HighModerate (TsOH byproduct)Low (Urea byproduct)
Dimer Risk ModerateLow (Stepwise control)High (Fast kinetics)
Workup Hydrolysis riskFiltration (Salts)Difficult (Urea removal)
Ticket #003: "My product degrades on the silica column."

Diagnosis: Acid-sensitivity or Hydrolysis. Observation: ITC spot streaks or disappears during purification.

Corrective Actions:

  • Neutralize Silica: Pre-treat your silica gel with 1% Triethylamine (Et₃N) in hexanes. ITCs are sensitive to the Lewis acidity of silica.

  • Switch to Distillation: For aliphatic ITCs (liquids), vacuum distillation is cleaner and avoids solid-phase degradation.

  • Azeotropic Drying: Ensure no water enters the column. ITCs hydrolyze to amines (which then form thioureas) or COS.

Recommended Protocols

Protocol A: The "Green" Standard (CS₂ + Tosyl Chloride)

Best for: Aliphatic amines, avoiding toxic gases. Based on Wong & Dolman (2007).

Reagents:

  • Primary Amine (1.0 equiv)[7]

  • CS₂ (5.0 equiv) - Excess is crucial to push equilibrium.

  • Triethylamine (Et₃N) (2.0 - 3.0 equiv)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 equiv)

  • Solvent: THF or MeCN.[7]

Step-by-Step:

  • DTC Formation: Dissolve Amine and Et₃N in THF. Cool to 0°C.[1]

  • Addition: Add CS₂ dropwise. A precipitate (DTC salt) may form. Stir for 30 mins.

  • Decomposition: Dissolve TsCl in minimal THF. Add this solution dropwise to the reaction mixture at 0°C.

    • Why? This forms the intermediate

      
      .
      
  • Elimination: Allow to warm to Room Temp. The intermediate collapses to ITC + TsO⁻ + Et₃NH⁺.

  • Workup: Add 1N HCl (to remove unreacted amine) and extract with EtOAc. Wash with brine.

    • Checkpoint: The acidic wash removes unreacted amine, preventing dimerization during concentration.

Protocol B: The "Hard" Case (Thiophosgene)

Best for: Sterically hindered or deactivated aromatic amines.

Safety Warning: Thiophosgene is highly toxic. Use only in a well-ventilated fume hood with a caustic scrubber.

Step-by-Step:

  • Biphasic System: Prepare a mixture of CHCl₃ and Water (1:1).

  • Base: Add NaHCO₃ (2.5 equiv) to the water layer.

    • Why NaHCO₃? It buffers the HCl produced but is not strong enough to hydrolyze the ITC rapidly.

  • Reagent: Add Thiophosgene (1.1 equiv) to the CHCl₃ layer. Cool to 0°C.[1]

  • Inverse Addition: Dissolve the aromatic amine in CHCl₃. Add this slowly to the rapidly stirring biphasic mixture.

  • Monitoring: The organic layer will turn from orange/red (Thiophosgene) to pale yellow/clear.

Decision Matrix: Method Selection

MethodSelection Start Start: Select Amine Type IsAromatic Is it an Aromatic Amine? Start->IsAromatic ElectronPoor Electron Poor? (e.g., Nitroaniline) IsAromatic->ElectronPoor Yes GreenPref Strict Green Chemistry Requirement? IsAromatic->GreenPref No (Aliphatic) MethodA Method A: CS2 + TsCl (Standard) ElectronPoor->MethodA No MethodB Method B: Thiophosgene (High Reactivity) ElectronPoor->MethodB Yes (Low Nucleophilicity) GreenPref->MethodA Yes GreenPref->MethodB No (Scale < 1g) MethodC Method C: DTC + Iodine (Mild Oxidation) MethodA->MethodC Alternative if TsCl fails

Figure 2: Decision tree for selecting the optimal synthesis route based on substrate properties.

References

  • Wong, R., & Dolman, S. J. (2007).[8] Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts.[5][8][9] The Journal of Organic Chemistry, 72(10), 3969–3971.

  • Munch, H., Hansen, J. S., Pittelkow, M., et al. (2008). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate.[3][6] Tetrahedron Letters, 49(19), 3117-3119.

  • Janczewski, Ł., et al. (2021).[1][5] Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 26(9), 2740.

  • Gosh, H., et al. (2009). Improved procedure for the preparation of isothiocyanates via iodine-mediated desulfurization of dithiocarbamic acid salts.[10][11] Tetrahedron Letters, 50(19), 2407-2410.

Sources

Optimizing temperature and pH for 2-Methoxybenzoyl isothiocyanate stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for reactive heterocumulenes. As researchers working with acyl isothiocyanates know, these compounds are highly reactive electrophiles. 2-Methoxybenzoyl isothiocyanate is an invaluable reagent for synthesizing functionalized thioureas and heterocycles; however, the electron-withdrawing nature of its acyl group makes the isothiocyanate carbon exceptionally susceptible to nucleophilic attack.

This guide provides field-proven troubleshooting insights, mechanistic explanations, and optimized protocols to help you control temperature and pH, thereby preventing premature degradation during your workflows.

Troubleshooting & FAQs: Mechanisms of Degradation

Q1: Why does my this compound rapidly degrade into 2-methoxybenzamide during aqueous conjugations? A: The degradation is driven by the intrinsic electrophilicity of the acyl isothiocyanate group. While alkyl isothiocyanates are relatively stable, the carbonyl group in acyl isothiocyanates withdraws electron density, making the adjacent isothiocyanate carbon highly reactive [1]. In the presence of moisture, water acts as a nucleophile, attacking this carbon to form an unstable thiocarbamic acid intermediate. This intermediate rapidly decomposes, releasing carbonyl sulfide (COS) and leaving behind 2-methoxybenzamide [2]. The ortho-methoxy group provides slight steric shielding, but its electron-withdrawing inductive effect maintains the high reactivity of the core.

Q2: What is the optimal pH range to maximize stability while maintaining reactivity with my target amine? A: Stability is heavily dependent on avoiding extremes in pH, as both acids and bases catalyze hydrolysis through different mechanisms [2]:

  • Alkaline Conditions (pH > 7.5): Hydroxyl ions (OH⁻) are potent nucleophiles that directly and rapidly attack the isothiocyanate carbon. This leads to near-instantaneous hydrolysis into benzamide and dibenzoylamine.

  • Acidic Conditions (pH < 3.0): Excess protons protonate the nitrogen atom of the isothiocyanate. This lowers the activation energy for water to attack the carbon via a cyclic transition state, ultimately decomposing the molecule into a protonated amine, CO₂, and H₂S [3].

  • The Optimal Window: To preserve the reagent while keeping target aliphatic amines unprotonated and nucleophilic, you must maintain a slightly acidic to neutral pH (5.5–6.5) .

Q3: How does temperature influence the half-life of this compound, and what are the best handling practices? A: Thermal energy exponentially accelerates the rate of nucleophilic attack by water. At room temperature (25°C), the half-life of this compound in mixed aqueous media is reduced to minutes. Furthermore, prolonged exposure to elevated temperatures can induce a thermal 1,3-shift, isomerizing the compound into a less useful thioacyl isocyanate [1]. Best Practice: Always store the neat compound at -20°C under an inert atmosphere (Argon/N₂). Conduct all reactions involving aqueous buffers strictly at 0–4°C using an ice bath.

Quantitative Stability Data

The following table summarizes the causal relationship between environmental conditions and the stability of acyl isothiocyanates.

ConditionTemperaturepH LevelDominant Degradation ProductEstimated Half-Life (Mixed Media)
Optimal 0–4°C5.5–6.5Minimal degradation> 4 hours
Mild Base 25°C8.02-Methoxybenzamide< 15 minutes
Strong Base 0–4°C> 10.02-Methoxybenzamide, Dibenzoylamine< 1 minute
Strong Acid 25°C< 2.0Protonated Amine, CO₂, H₂S~ 30 minutes
Thermal 80°CAnhydrousThioacyl isocyanate (Isomerization)N/A (Shift occurs)

Degradation Pathway Visualization

HydrolysisMechanism A 2-Methoxybenzoyl Isothiocyanate B Alkaline pH (>7.5) OH⁻ Attack A->B Fast Nucleophilic Attack C Acidic pH (<3.0) H⁺ Protonation A->C Slow Activation D Thiocarbamic Acid Intermediate B->D F Protonated Amine + CO₂ + H₂S C->F Acid Hydrolysis E 2-Methoxybenzamide + COS D->E Rapid Decomposition

Fig 1: Base and acid-catalyzed degradation pathways of this compound.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols incorporate self-validating steps to confirm reagent viability before committing to large-scale or precious sample conjugations.

Protocol 1: Preparation of Anhydrous Stock Solutions

Causality: Moisture introduced during stock preparation is the leading cause of silent reagent failure.

  • Equilibration: Remove the vial of this compound from -20°C storage. Do not open it immediately. Allow it to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation.

  • Solvent Preparation: Use strictly anhydrous, amine-free N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) stored over activated 3Å molecular sieves.

  • Dissolution: Under an Argon atmosphere, dissolve the reagent to create a 100 mM stock solution.

  • Self-Validation Step: Withdraw a 1 µL aliquot and react it with an excess of butylamine in dry dichloromethane. Analyze via HPLC/LC-MS. A single thiourea peak confirms stock integrity; the presence of a 2-methoxybenzamide peak indicates the stock has already been compromised by moisture.

Protocol 2: Controlled pH/Temperature Conjugation

Causality: Shielding the isothiocyanate from bulk water while maintaining target amine nucleophilicity requires a delicate balance of kinetics.

  • Buffer Preparation: Prepare a 100 mM Sodium Phosphate buffer. Adjust the pH to exactly 6.0 using HCl or NaOH.

  • Target Solubilization: Dissolve your target amine in the buffer. Cool the solution to 0–4°C in an ice-water bath.

  • Co-Solvent Addition: Add 10-20% (v/v) of anhydrous DMF to the buffer. Reasoning: The organic co-solvent creates micro-environments that shield the highly lipophilic acyl isothiocyanate from bulk water hydrolysis.

  • Dropwise Addition: While stirring vigorously at 0°C, add the 100 mM isothiocyanate stock solution dropwise over 10 minutes.

  • Reaction Monitoring: Allow the reaction to proceed at 0–4°C for 2 hours. Quench analytical aliquots with excess primary amine (e.g., ethanolamine) before HPLC injection to freeze the kinetic state and accurately measure conversion.

Workflow Visualization

ConjugationWorkflow S1 1. Anhydrous Stock Prep (-20°C to RT) S2 2. Buffer Setup (pH 6.0 + 20% DMF) S1->S2 S3 3. Dropwise Addition (Strictly 0-4°C) S2->S3 S4 4. HPLC Monitoring (Amine Quenching) S3->S4 S5 5. Product Isolation & Purification S4->S5

Fig 2: Optimized low-temperature, pH-controlled workflow for acyl isothiocyanate conjugation.

References

  • Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc (2015). Available at:[Link]

  • Acyl isothiocyanates. Part II. Reactions of aroyl isothiocyanates with amines and amino-acids in aqueous solution. Journal of the Chemical Society (1957). Available at:[Link]

  • Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2 (1977). Available at:[Link]

Solving solubility issues of 2-Methoxybenzoyl isothiocyanate in polar aprotic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Troubleshooting 2-Methoxybenzoyl Isothiocyanate Solubility in Polar Aprotic Solvents

Introduction: Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the "solubility" of highly electrophilic reagents like this compound in polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile). In the vast majority of cases, what appears to be a physical solubility limit is actually a rapid, solvent-mediated degradation or side reaction resulting in insoluble precipitates. This guide deconstructs the physical chemistry and reactivity of this system to provide self-validating troubleshooting protocols.

Diagnostic Workflow: Is it truly insoluble, or is it reacting?

TroubleshootingWorkflow Start Observe Cloudiness/Precipitate in DMF/DMSO CheckWater Is solvent strictly anhydrous (<50 ppm H2O)? Start->CheckWater DrySolvent Dry solvent over 3Å sieves Perform Karl Fischer titration CheckWater->DrySolvent No CheckAmine Is solvent DMF/DMAc? Check for free amines. CheckWater->CheckAmine Yes Precipitate Precipitate is likely Thiourea/Amide degradant DrySolvent->Precipitate Confirms Moisture Issue Sparging Purge with N2/Ar Use amine scavengers CheckAmine->Sparging Yes TrueInsoluble True Solubility Limit Optimize Concentration/Temp CheckAmine->TrueInsoluble No Sparging->Precipitate Confirms Amine Issue

Diagnostic workflow for this compound solubility issues.

Module 1: The "False Insoluble" Phenomenon (Moisture & Hydrolysis)

Q: I dissolved this compound in commercial "anhydrous" DMSO, but a white precipitate formed within 10 minutes. Is it crashing out?

A: It is highly unlikely that your starting material is crashing out. Benzoyl isothiocyanates are highly electrophilic reagents designed to 1[1]. Polar aprotic solvents like DMSO are notoriously hygroscopic. Even trace amounts of water (often >200 ppm in opened bottles) will initiate hydrolysis of the isothiocyanate.

The water attacks the central electrophilic carbon, leading to the expulsion of COS/CS2 and the formation of 2-methoxybenzamide. Alternatively, it reacts further with unreacted isothiocyanate to form a symmetrical2[2]. Both of these byproducts have drastically lower solubility in DMSO than the starting material and will precipitate, mimicking a solubility failure.

DegradationPathway ITC 2-Methoxybenzoyl Isothiocyanate Intermediate Carbamic Acid Intermediate ITC->Intermediate + H2O Water Trace H2O (from DMSO/DMF) Water->Intermediate Amide 2-Methoxybenzamide (Insoluble Precipitate) Intermediate->Amide - COS Thiourea Symmetrical Thiourea (Insoluble Precipitate) Intermediate->Thiourea + ITC

Moisture-driven degradation pathway leading to insoluble precipitates.

Protocol 1.1: Self-Validating Solvent Drying & Handling To ensure causality is isolated to true solubility rather than degradation, you must establish a strictly anhydrous environment.

  • Solvent Preparation: Do not trust older "anhydrous" septum-sealed bottles. Add activated 3Å molecular sieves (20% m/v) to fresh DMSO or DMF and let sit for 24-48 hours. This reduces water content to 3[3].

  • Analytical Verification: Perform a Karl Fischer titration on the solvent. Proceed only if H2O < 50 ppm.

  • Inert Atmosphere: Flush the reaction vessel with Argon (heavier than N2, providing a better blanket against ambient moisture).

  • Preparation: Dissolve the this compound dropwise. A clear solution validates that the prior "insolubility" was actually moisture-driven degradation.

Module 2: Amine Impurities in Amide Solvents (DMF/DMAc)

Q: I rigorously dried my DMF over sieves, but I still get a pale yellow/white suspension before adding my target nucleophile. Why?

A: DMF undergoes slow thermal and photochemical decomposition to yield3[3]. Dimethylamine is a highly reactive secondary amine. Because benzoyl isothiocyanates are excellent electrophiles for 4[4], your reagent will rapidly scavenge any trace dimethylamine in the solvent, forming an N,N-dimethyl-N'-(2-methoxybenzoyl)thiourea adduct. This adduct often has poor solubility in DMF at room temperature.

Table 1: Solvent Impurity Profiles and Resulting Artifacts

SolventPrimary ImpurityReaction with 2-Methoxybenzoyl ITCPhysical Observation
DMSO H2O, Dimethyl sulfideHydrolysis to Amide / Symmetrical ThioureaWhite, flocculent precipitate 5[5].
DMF Dimethylamine, H2OAdduct formation (Dimethyl thiourea derivative)Pale yellow/white 3[3].
Acetonitrile H2O, Acetic acidSlow hydrolysisGradual cloudiness over 1-2 hours.

Protocol 2.1: Free-Amine Scavenging and Solvent Purification

  • Pre-treatment: Pass the DMF through a short plug of activated basic alumina to remove dimethylamine and acidic impurities.

  • Degassing: Sparge the purified DMF with Argon for 15 minutes to remove dissolved CO and residual volatile amines.

  • Control Experiment: Dissolve a small test batch of the isothiocyanate in the treated DMF. If it remains clear for >2 hours, the amine impurity was the root cause.

Module 3: True Solubility and Temperature Dynamics

Q: If the isothiocyanate is genuinely struggling to dissolve at high concentrations (e.g., >1 M), can I heat the DMSO/DMF to 80°C to force dissolution?

A: Absolutely not. Heating polar aprotic solvents with highly reactive electrophiles introduces catastrophic failure modes. DMSO can undergo autocatalytic decomposition or 6[6] at elevated temperatures, especially in the presence of electrophilic activating agents. Furthermore, heating DMF accelerates its decomposition into 3[3]. Isothiocyanates themselves can undergo rapid 2[2].

Instead of heating, optimize the solvation kinetics:

  • Dilution: Operate at a lower molarity (0.1 M - 0.3 M). Benzoyl isothiocyanates are highly reactive, so lower concentrations rarely impede the overall reaction rate with strong nucleophiles.

  • Co-solvents: If high concentrations are mandatory, consider a co-solvent system. Adding 10-20% of a less reactive, highly solubilizing solvent like THF or anhydrous dichloromethane (DCM) can disrupt the crystalline lattice of the isothiocyanate without triggering the degradation pathways seen in hot DMSO/DMF.

References

  • Asian Publication Corporation - Synthesis of 2-aminobenzothiazoles from benzoyl isothiocyanate.1

  • ResearchGate - Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates.4

  • BenchChem - Minimizing degradation of isothiocyanates during extraction.2

  • National Institutes of Health (NIH) - Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent.5

  • National Institute of Informatics (NII) - Doctoral Dissertation Study on autocatalytic decomposition of dimethyl sulfoxide and safe handling system thereof.6

  • Reddit Chemistry Community - Can I heat DMF and DMSO at 140 oC to remove any moisture impurity in it?3

Sources

Validation & Comparative

A Comparative Guide to the Characteristic FTIR Absorption of the Isothiocyanate Group in 2-Methoxybenzoyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Spectroscopic Signature of Acyl Isothiocyanates

The isothiocyanate group is a key functional moiety in organic synthesis and drug discovery, known for its versatile reactivity. Infrared spectroscopy is an indispensable tool for monitoring reactions involving isothiocyanates and for characterizing the resulting products. The asymmetric stretching vibration of the -N=C=S group gives rise to a very strong and sharp absorption band, typically in the 2000–2200 cm⁻¹ region of the infrared spectrum.

However, the precise wavenumber and appearance of this characteristic peak are highly sensitive to the electronic environment of the molecule. When the isothiocyanate group is attached to a carbonyl group, as in acyl isothiocyanates, the strong electron-withdrawing nature of the acyl group significantly influences the vibrational frequency of the -N=C=S moiety. This guide focuses specifically on 2-methoxybenzoyl isothiocyanate, a derivative where both the acyl nature and the electronic effects of the ortho-methoxy substituent play a crucial role in defining its FTIR signature.

Experimental Workflow: From Synthesis to Spectroscopic Analysis

A thorough understanding of the characteristic FTIR peaks of this compound begins with its synthesis and the spectroscopic analysis of its precursors. This self-validating workflow ensures the correct interpretation of the final product's spectrum.

G cluster_synthesis Synthesis cluster_analysis FTIR Analysis 2_Methoxybenzoic_Acid 2-Methoxybenzoic Acid 2_Methoxybenzoyl_Chloride 2-Methoxybenzoyl Chloride 2_Methoxybenzoic_Acid->2_Methoxybenzoyl_Chloride Chlorination Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->2_Methoxybenzoyl_Chloride 2_Methoxybenzoyl_Isothiocyanate This compound 2_Methoxybenzoyl_Chloride->2_Methoxybenzoyl_Isothiocyanate Nucleophilic Substitution FTIR_Precursor FTIR of 2-Methoxybenzoyl Chloride 2_Methoxybenzoyl_Chloride->FTIR_Precursor Potassium_Thiocyanate Potassium Thiocyanate (KSCN) Potassium_Thiocyanate->2_Methoxybenzoyl_Isothiocyanate FTIR_Product FTIR of 2-Methoxybenzoyl Isothiocyanate 2_Methoxybenzoyl_Isothiocyanate->FTIR_Product Comparison Comparative Spectral Analysis FTIR_Precursor->Comparison FTIR_Product->Comparison

Figure 1: A schematic representation of the synthesis and subsequent FTIR analysis workflow for this compound.

Protocol 1: Synthesis of 2-Methoxybenzoyl Chloride

The precursor, 2-methoxybenzoyl chloride (also known as o-anisoyl chloride), is synthesized from 2-methoxybenzoic acid.

Objective: To prepare 2-methoxybenzoyl chloride via chlorination of 2-methoxybenzoic acid.

Materials:

  • 2-Methoxybenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Chloroform (CHCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • Suspend 2-methoxybenzoic acid in chloroform.

  • Add a few drops of DMF as a catalyst.

  • Slowly add an excess (typically 2-4 mole equivalents) of thionyl chloride at room temperature.

  • Once the initial vigorous reaction subsides, reflux the mixture.

  • Monitor the reaction progress using FTIR spectroscopy by observing the disappearance of the broad carboxylic acid O-H stretch (around 3000 cm⁻¹) and the carbonyl (C=O) stretch of the starting material (around 1740 cm⁻¹) and the appearance of the acyl chloride carbonyl stretch (around 1780 cm⁻¹)[1].

  • Once the reaction is complete, remove the solvent and excess thionyl chloride by vacuum distillation to yield the crude 2-methoxybenzoyl chloride.

Protocol 2: Synthesis of this compound

This protocol is adapted from a reliable method for the synthesis of the isomeric 4-methoxybenzoyl isothiocyanate[2].

Objective: To synthesize this compound via nucleophilic substitution.

Materials:

  • 2-Methoxybenzoyl chloride

  • Potassium thiocyanate (KSCN)

  • Dry acetone

Procedure:

  • In a dry reaction vessel, dissolve 2-methoxybenzoyl chloride and an equimolar amount of potassium thiocyanate in dry acetone.

  • Stir the mixture at room temperature. The reaction progress can be monitored by FTIR for the appearance of the isothiocyanate peak.

  • The reaction typically proceeds readily, driven by the precipitation of potassium chloride.

  • Upon completion, the precipitated potassium chloride can be removed by filtration.

  • The acetone is then removed under reduced pressure to yield the crude this compound, which can be further purified if necessary.

FTIR Spectral Analysis: A Comparative Approach

The utility of FTIR in characterizing this compound is best understood through a comparative analysis of the spectra of the starting material and the final product, as well as other related isothiocyanate derivatives.

Characteristic Peaks of 2-Methoxybenzoyl Chloride

The FTIR spectrum of 2-methoxybenzoyl chloride is dominated by several key absorption bands that are absent in the final isothiocyanate product.

Functional GroupVibrational ModeCharacteristic Absorption (cm⁻¹)Notes
Carbonyl (C=O)Stretch~1780This is a strong, sharp peak characteristic of acyl chlorides. Its position at a higher wavenumber compared to the corresponding carboxylic acid is due to the inductive effect of the chlorine atom.[1]
C-ClStretch800-600This peak is in the fingerprint region and can be difficult to assign definitively.
Aromatic C-HStretch>3000Typically weak to medium intensity.
Methoxy C-HStretch2950-2850Characteristic aliphatic C-H stretches.
Aromatic C=CStretch1600-1450A series of peaks indicating the presence of the benzene ring.
C-O-CAsymmetric Stretch~1250Strong absorption due to the ether linkage of the methoxy group.
Characteristic Peaks of the Isothiocyanate Group in 2-Methoxybenzoyl Derivatives

The hallmark of a successful synthesis of this compound is the appearance of a strong absorption band associated with the asymmetric stretch of the -N=C=S group.

Functional GroupVibrational ModeExpected Absorption (cm⁻¹)Notes
Isothiocyanate (-N=C=S) Asymmetric Stretch ~2100 This is the most prominent and diagnostic peak. It is typically very strong and sharp. For 2-methoxy-substituted derivatives, this band may be complex or split due to Fermi resonance. [3]
Carbonyl (C=O)Stretch~1700The carbonyl peak will shift to a lower wavenumber compared to the acyl chloride due to the change in the attached group.
Aromatic C-HStretch>3000Present in the final product.
Methoxy C-HStretch2950-2850Present in the final product.
Aromatic C=CStretch1600-1450Present in the final product.
C-O-CAsymmetric Stretch~1250Present in the final product.

The Influence of Molecular Structure on the -N=C=S Absorption

The electronic environment imposed by the 2-methoxybenzoyl group has a distinct effect on the isothiocyanate absorption peak compared to other isothiocyanates.

G cluster_comparison Comparative FTIR Data for Isothiocyanates Aliphatic Aliphatic Isothiocyanate (e.g., Ethyl isothiocyanate) -N=C=S Stretch: ~2140 cm⁻¹ Aromatic Aromatic Isothiocyanate (e.g., Phenyl isothiocyanate) -N=C=S Stretch: ~2100 cm⁻¹ Aliphatic->Aromatic Aromatic conjugation lowers frequency Acyl Acyl Isothiocyanate (e.g., Benzoyl isothiocyanate) -N=C=S Stretch: ~2050 cm⁻¹ Aromatic->Acyl Acyl group's electron withdrawal further lowers frequency Target This compound -N=C=S Stretch: ~2100 cm⁻¹ (Potentially complex/split) Acyl->Target Ortho-methoxy group may introduce complexity (Fermi Resonance)

Figure 2: A comparative diagram illustrating the influence of different substituents on the FTIR absorption frequency of the isothiocyanate group.

  • Aliphatic vs. Aromatic Isothiocyanates: In simple aliphatic isothiocyanates, the -N=C=S asymmetric stretch appears at a higher frequency (around 2140 cm⁻¹). When attached to an aromatic ring, conjugation with the ring system slightly lowers the bond order of the C=S and C=N bonds, resulting in a shift to a lower wavenumber (around 2100 cm⁻¹).

  • Aromatic vs. Acyl Isothiocyanates: The introduction of a carbonyl group directly attached to the nitrogen, as in benzoyl isothiocyanate, leads to a significant electron-withdrawing effect. This further delocalizes the electron density of the isothiocyanate group, weakening the bonds and causing a more pronounced shift to a lower frequency (around 2050 cm⁻¹).

  • The 2-Methoxybenzoyl Effect: In this compound, two opposing electronic effects are at play. The acyl group is strongly electron-withdrawing, which would tend to lower the -N=C=S stretching frequency. However, the methoxy group at the ortho position is electron-donating through resonance. This complex electronic interplay, coupled with potential steric interactions, influences the final position of the isothiocyanate peak. Furthermore, as observed in the related 2-methoxyphenyl isothiocyanate, the vibrational energy level of the -N=C=S asymmetric stretch can be close to the energy of an overtone or combination band of other vibrations in the molecule. This can lead to a phenomenon known as Fermi resonance , where the two vibrational modes interact and "push" each other apart, resulting in a split or complex absorption band around the expected 2100 cm⁻¹ region[3]. This complexity is a key characteristic to look for in the FTIR spectrum of 2-methoxybenzoyl derivatives.

Conclusion

The characteristic FTIR absorption of the isothiocyanate group in 2-methoxybenzoyl derivatives is a powerful diagnostic tool for researchers in organic synthesis and drug development. The key takeaways are:

  • The synthesis of this compound from 2-methoxybenzoyl chloride can be effectively monitored by the disappearance of the acyl chloride's C=O stretch at approximately 1780 cm⁻¹ and the emergence of the isothiocyanate's characteristic absorption.

  • The primary identifying peak for the this compound is a strong, sharp absorption band for the asymmetric -N=C=S stretch, expected around 2100 cm⁻¹.

  • Due to the electronic and steric influence of the 2-methoxybenzoyl group, and the potential for Fermi resonance, this characteristic peak may appear as a complex or split band, which is a distinguishing feature compared to simpler aliphatic, aromatic, or even other acyl isothiocyanates.

By understanding the causality behind these spectral features and employing a systematic, self-validating experimental workflow, researchers can confidently synthesize and characterize these valuable chemical entities.

References

  • PrepChem. Synthesis of o-anisoyl chloride. [Link]

  • PubChem. p-Anisoyl chloride. [Link]

  • NIST. 2-Methoxybenzyl isothiocyanate. [Link]

  • PubChem. 2-Methoxybenzyl isothiocyanate. [Link]

  • ResearchGate. Calculated methoxy vibrational frequencies are shown for selected modes.... [Link]

  • Oleiwi, A. A., et al. (2023). Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. Iraqi Journal of Science, 64(1), 1-12.
  • Recent Advancement in the Synthesis of Isothiocyan
  • MDPI. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. [Link]

  • Yenagi, J., Nandurkar, A. R., & Tonannavar, J. (2012). 2-Methoxyphenyl isocyanate and 2-Methoxyphenyl isothiocyanate: conformers, vibration structure and multiplet Fermi resonance. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 91, 261–268. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • DOI. S1 Supporting Information for the Article Entitled Catalytic Production of Isothiocyanates via a Mo(II) / Mo(IV) Cycle for. [Link]

  • SpectraBase. 2-Methoxyethyl isothiocyanate. [Link]

  • PubChem. 2-Methoxybenzoyl chloride. [Link]

  • NIST. Benzoyl chloride, 2-methoxy-. [Link]

  • ResearchGate. Methods of synthesizing isothiocyanates. [Link]

  • ResearchGate. Figure S7. FTIR spectrum of N-(2-methoxybenzyl)-2-phenylacetamide (2). [Link]

  • NIST. 4-Methoxybenzoyl isothiocyanate. [Link]

  • NIST. Tables of molecular vibrational frequencies, part 2. [Link]

Sources

Elemental Analysis and Purity Standards for Research-Grade 2-Methoxybenzoyl Isothiocyanate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction As a Senior Application Scientist overseeing chemical manufacturing and quality control, I frequently encounter the analytical challenges posed by highly reactive acyl isothiocyanates. 2-Methoxybenzoyl isothiocyanate (2-MBITC) is a moisture-sensitive, electrophilic building block critical for the synthesis of complex heterocycles, including isothiazolylidene derivatives utilized as cannabinoid (CB) receptor ligands in pain management research (1)[1][2].

The ortho-methoxy group on 2-MBITC uniquely activates the isothiocyanate carbon, directing precise downstream cyclizations. However, this same electronic activation makes 2-MBITC highly susceptible to hydrolysis, rapidly degrading into 2-methoxybenzamide and carbonyl sulfide upon exposure to ambient moisture. Consequently, establishing a rigorous, self-validating analytical framework is not just a regulatory formality—it is a chemical necessity to prevent catastrophic yield losses in multi-step drug development.

This guide objectively compares Research-Grade 2-MBITC against standard alternatives and outlines a tri-orthogonal analytical protocol designed to guarantee absolute synthetic integrity.

The Purity Paradigm: Comparative Matrix

When selecting reagents for late-stage drug discovery, the distinction between "Standard-Grade" and "Research-Grade" fundamentally alters reaction kinetics. Below is a comparative analysis of 2-MBITC grades against unsubstituted Benzoyl Isothiocyanate (BITC).

Table 1: Comparative Performance and Purity Metrics

ParameterResearch-Grade 2-MBITCStandard-Grade 2-MBITCBenzoyl Isothiocyanate (BITC)
Target Purity (HPLC) ≥ 98.0%≥ 95.0%≥ 98.0%
CHNS Mass Balance ± 0.3% of theoretical± 0.6% of theoretical± 0.3% of theoretical
Moisture Content (KF) < 0.1%< 0.5%< 0.1%
Downstream Yield *88% – 92%74% – 79%N/A (Lacks ortho-methoxy)

*Yield based on standard synthesis of 5-chloro-2-methoxybenzoyl thiourea intermediates.

Analytical Methodologies: A Self-Validating System

A common pitfall in organic synthesis is relying solely on High-Performance Liquid Chromatography (HPLC) for purity assessment. Acyl isothiocyanates can hydrolyze on reversed-phase columns, creating a false impurity profile. Furthermore, HPLC is blind to inorganic salts.

To establish a self-validating system , we must employ three orthogonal techniques: HPLC (for organic purity via derivatization), GC-MS (for volatile profiling), and Elemental Analysis (for absolute mass balance).

Protocol 1: HPLC-DAD-MS via N-Acetyl-L-Cysteine (NAC) Derivatization

Causality: Direct HPLC analysis of 2-MBITC is unreliable due to its lack of a strong UV chromophore and its reactivity with aqueous mobile phases. By reacting the sample with N-acetyl-L-cysteine (NAC), we trap the electrophilic -N=C=S group via nucleophilic addition, forming a highly stable dithiocarbamate conjugate (3)[3][4]. This derivative possesses a robust UV absorbance and elutes predictably without on-column degradation.

Pathway N1 2-MBITC (Electrophilic) N3 Dithiocarbamate (Stable UV Chromophore) N1->N3 Nucleophilic Addition N2 N-acetyl-L-cysteine (0.2 M, pH 7.4) N2->N3 Thiol attack N4 HPLC-DAD Detection (λ = 254 nm) N3->N4 Quantification

Derivatization pathway of 2-MBITC with NAC for stable HPLC-DAD quantification.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5.0 mg of 2-MBITC in 1.0 mL of anhydrous isopropanol inside an argon-purged glovebox to prevent premature hydrolysis (4)[4].

  • Derivatization: Mix 500 µL of the 2-MBITC solution with 500 µL of a derivatizing reagent (0.2 M NAC and 0.2 M NaHCO₃ in HPLC-grade water)[3][4].

  • Incubation: Heat the mixture at 50°C for 60 minutes to ensure quantitative conversion to the dithiocarbamate conjugate[3][4].

  • Chromatography: Inject 10 µL onto a C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm). Use a gradient mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) at a flow rate of 1.0 mL/min[3][4].

  • Detection: Monitor absorbance at λ = 254 nm and confirm the conjugate mass via ESI-MS[4].

Protocol 2: GC-MS for Volatile Impurity Profiling

Causality: While HPLC captures the derivatized active compound, GC-MS is critical for identifying volatile unreacted precursors (e.g., 2-methoxybenzoyl chloride) and non-derivatizable degradation products (5)[5].

Step-by-Step Methodology:

  • Extraction: Dissolve 2.0 mg of 2-MBITC in 1.0 mL of anhydrous n-hexane. Add 50 µg/mL of butyl-benzene as an internal standard (IS)[5].

  • Injection: Inject 1 µL of the sample into the GC system in splitless mode to maximize sensitivity for trace impurities[3][5].

  • Separation: Utilize a VF-5ms capillary column (30 m × 0.25 mm × 0.25 µm). Program the oven from 50°C (hold 5 min) to 280°C at a ramp rate of 5°C/min[3][5].

  • Quantification: Calculate the relative abundance of volatile impurities against the internal standard using the total ion chromatogram (TIC)[5].

Protocol 3: High-Precision Elemental Analysis (CHNS)

Causality: Chromatography only detects compounds that elute and ionize/absorb. Inorganic salts (e.g., residual sodium thiocyanate from synthesis) are entirely invisible to HPLC and GC. Elemental analysis via combustion is the ultimate arbiter of purity. If HPLC reports 99% purity but the carbon mass fraction deviates by >0.4% from the theoretical value, the batch contains "invisible" mass, invalidating the chromatographic data.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 1.5–2.0 mg of 2-MBITC into a tin capsule using a microbalance (resolution 0.1 µg).

  • Combustion: Drop the capsule into a combustion reactor at 1000°C in an oxygen-enriched atmosphere, converting the sample into CO₂, H₂O, N₂, and SO₂.

  • Detection: Separate the combustion gases via a GC column and quantify using a Thermal Conductivity Detector (TCD).

  • Validation: Compare the experimental C, H, N, and S percentages against the theoretical empirical formula (C₉H₇NO₂S). A variance of ≤ 0.3% confirms Research-Grade purity.

G A 2-MBITC Synthesis Batch B Glovebox Aliquoting (Argon) A->B C Orthogonal Purity Assessment B->C D1 Elemental Analysis (CHNS) Combustion & TCD C->D1 D2 HPLC-DAD-MS (NAC Derivatization) C->D2 D3 GC-MS Analysis (Splitless, 50-280°C) C->D3 E Data Integration & QA Release D1->E D2->E D3->E

Orthogonal analytical workflow for self-validating 2-MBITC purity assessment.

Experimental Data: Impact of Purity on Downstream Synthesis

To demonstrate the tangible impact of these purity standards, we evaluated the performance of different 2-MBITC grades in a standard thiourea coupling reaction—a critical first step in synthesizing isothiazolylidene-based CB receptor ligands.

Table 2: Influence of Starting Material Purity on Thiourea Intermediate Yield

Starting MaterialPurity GradeEquivalents UsedIsolated YieldMajor Impurity Profile
2-MBITC Research (≥98%)1.0589%Trace amide
2-MBITC Standard (95%)1.0576%2-methoxybenzamide (12%)
BITC Research (≥98%)1.0591%N/A (Different product)

The data clearly illustrates that utilizing Standard-Grade 2-MBITC (95%) leads to a disproportionate drop in isolated yield (76%). This is primarily due to the presence of 2-methoxybenzamide impurities, which consume the amine nucleophile and complicate the final crystallization process.

Conclusion

For highly reactive intermediates like this compound, a single analytical method is insufficient. As demonstrated, a self-validating triad of NAC-derivatized HPLC, GC-MS, and CHNS elemental analysis is required to guarantee Research-Grade (≥98%) integrity. By adhering to these stringent protocols, drug development professionals can eliminate batch-to-batch variability, ensuring reproducible downstream synthesis of complex therapeutics.

References
  • Title: Isothiocyanates Reference Materials Source: LGC Standards URL
  • Title: A Comparative Guide to Analytical Methods for Isothiocyanate Detection Source: BenchChem URL
  • Title: Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources Source: PMC / NIH URL
  • Title: A SIMPLE METHOD FOR THE QUANTIFICATION OF ISOTHIOCYANATES FROM MUSTARD Source: ResearchGate URL
  • Title: Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with NAC Source: MOST Wiedzy URL
  • Title: US 2010/0234345 A1 - Isothiazolylidene containing compounds Source: Google Patents URL

Sources

Safety Operating Guide

Operational & Disposal Guide: 2-Methoxybenzoyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and EHS Professionals

Chemical Profile and Hazard Causality

2-Methoxybenzoyl isothiocyanate (and its halogenated derivatives, such as 5-chloro-2-methoxybenzoyl isothiocyanate) is a highly reactive electrophilic reagent. It is widely utilized in medicinal chemistry for the synthesis of thioureas, heterocycles, and cannabinoid (CB2) receptor agonists[1].

The core hazard of this molecule lies in its conjugated isothiocyanate (-N=C=S) functional group. The central carbon is highly electron-deficient, making it susceptible to rapid, exothermic nucleophilic attack[2].

  • Moisture Sensitivity: Upon contact with water, the compound hydrolyzes exothermically, releasing toxic gases (including hydrogen sulfide and carbon dioxide) and forming the corresponding benzamide.

  • Toxicity & Irritation: It is classified as an acute toxin (oral/inhalation) and a severe lachrymator. It causes immediate skin and eye damage upon contact.

Directly disposing of unreacted this compound into standard laboratory waste streams is a critical safety violation. If introduced to a mixed waste carboy containing alcohols or amines, it will react exothermically, potentially over-pressurizing the container and causing a chemical explosion[3].

Quantitative Physicochemical and Hazard Data

To properly design a disposal plan, operators must understand the physical parameters of the reagent. The following table summarizes the critical data for benzoyl isothiocyanate derivatives to guide safe handling.

PropertyValue / ClassificationOperational Implication
Physical State Liquid (Light yellow to brown)Easily forms aerosols; must be handled exclusively in a fume hood.
Boiling Point ~128-143 °C (at reduced pressure)Low volatility at room temperature, but heating increases inhalation risk.
Density ~1.21 g/mL at 25 °CSinks in aqueous solutions; phase separation required if washing.
Flash Point >110 °C (Closed Cup)Combustible; keep away from open flames and strong oxidizers.
Hazard Codes H301, H317, H318, H331Toxic if swallowed/inhaled; causes severe eye damage and skin sensitization.
Storage 2-8 °C under inert gasDegrades at room temperature; highly moisture-sensitive.

The Chemistry of Quenching: A Self-Validating System

The foundational principle of isothiocyanate disposal is chemical quenching . You must convert the hazardous, volatile isothiocyanate into a stable, non-toxic, and non-reactive derivative before it enters the waste stream[3].

The Causality of the Quench: We utilize a primary amine (e.g., ethanolamine) or an alcohol (e.g., methanol) under basic conditions to force a nucleophilic addition onto the isothiocyanate carbon. This reaction yields a highly stable thiourea or thiocarbamate[4]. Methanol is often used as a co-solvent because it acts as a heat sink for the exothermic reaction while simultaneously participating as a secondary quenching agent.

To ensure this is a self-validating system , the protocol requires analytical verification (TLC or LC-MS) to confirm the complete consumption of the isothiocyanate before the waste is transferred to bulk storage[4]. For high-throughput or automated environments, polymer-supported amine resins (e.g., aminomethyl polystyrene) can be used to covalently trap the isothiocyanate, turning a hazardous liquid into a safe, filterable solid[5].

Step-by-Step Quenching and Disposal Methodology

Required PPE: Type ABEK respirator filter (if engineering controls are compromised), heavy-duty nitrile or butyl rubber gloves, chemical splash goggles, and a face shield.

Protocol: Amine-Based Quenching Workflow
  • Isolation and Dilution:

    • Transfer the unreacted this compound to a round-bottom flask equipped with a magnetic stir bar inside a certified fume hood.

    • Dilute the reagent with an inert, water-miscible solvent (e.g., Tetrahydrofuran (THF) or Acetone) to achieve a concentration of <0.5 M. Causality: Dilution prevents thermal runaway during the highly exothermic quenching reaction.

  • Quenching Agent Preparation:

    • Prepare a quenching solution of 1M Ethanolamine in Methanol (or 2M Ammonia in Methanol). Ensure you have at least a 2.5-fold molar excess relative to the isothiocyanate[4].

  • Controlled Addition:

    • Place the flask in an ice-water bath (0-5 °C) to manage the heat of the reaction.

    • Add the quenching solution dropwise via an addition funnel over 15-30 minutes. Causality: Dropwise addition prevents localized boiling of the solvent and controls the release of any dissolved gases.

  • Maturation:

    • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir continuously for 1 to 2 hours.

  • System Validation (Critical Step):

    • Withdraw a 10 µL aliquot and analyze it via Thin-Layer Chromatography (TLC) or LC-MS.

    • Validation Criterion: The protocol is only complete when the characteristic isothiocyanate spot/peak is entirely absent, confirming 100% conversion to the thiourea derivative.

  • Final Waste Segregation:

    • Once validated, the stabilized solution can be safely transferred to a designated "Combustible Toxic Organic Waste" container.

    • Ensure the container is properly labeled for high-temperature incineration by a licensed environmental disposal facility[5].

Workflow Visualization

The following diagram maps the logical progression of the self-validating quenching protocol, highlighting the transformation from a hazardous reagent to a stabilized waste product.

G A Unreacted 2-Methoxybenzoyl Isothiocyanate B Dilution in Inert Solvent (THF / Acetone) at 0°C A->B C Dropwise Addition of Excess Ethanolamine in Methanol B->C D Exothermic Nucleophilic Addition (Stir 1-2h) C->D E Analytical Validation (TLC / LC-MS) D->E F Isothiocyanate Detected? E->F F->C  Yes (Add more quencher) G Stable Thiourea Formed F->G  No (Complete conversion) H Transfer to High-Temp Incineration Waste G->H

Caption: Self-validating chemical quenching workflow for this compound disposal.

Emergency Spill Response

In the event of a spill outside of a fume hood:

  • Evacuate and Ventilate: Immediately evacuate personnel and increase room ventilation. The compound is a severe lachrymator.

  • Containment: Do not use water or damp rags, as this will generate toxic gases.

  • Neutralization: Cover the spill with a dry, nucleophilic absorbent (e.g., an amine-doped chemical spill kit) or a mixture of dry sand and sodium carbonate.

  • Collection: Sweep the absorbed material into a highly durable, sealable polyethylene container.

  • Secondary Quench: Transport the container to a fume hood and apply the Amine-Based Quenching Workflow to the solid mass before final disposal.

References

1.[1] Googleapis.com. "Patent Application Publication (10) Pub. No.: US 2010/0234345 A1". URL: 2. Googleapis.com. "United States Patent (April 10 2008)". URL: 3. Sigma-Aldrich. "Benzoyl isothiocyanate 98 532-55-8". URL: 4. Tokyo Chemical Industry (India) Pvt. Ltd. "Benzoyl Isothiocyanate | 532-55-8". URL: 5.[2] Oakwood Chemical. "Benzoyl isothiocyanate". URL: 6.[3] Benchchem. "Ethyl isothiocyanate | 542-85-8". URL: 7.[5] Google Patents. "US6306959B1 - Rapid purification by polymer supported quench". URL: 8. Asymchem. "Process Development of a Second Generation β-Amyloid-Cleaving Enzyme Inhibitor Improving the Robustness of". URL: 9.[4] PMC. "EVALUATION OF STRATEGIES FOR THE SYNTHESIS OF THE GUANIDINE HEMIAMINAL PORTION OF PALAU'AMINE". URL: 10. University of California, Santa Barbara. "Lab-Specific Chemical Hygiene Plan (CHP) Safinya Laboratories - UCSB MRL". URL:

Sources

Personal protective equipment for handling 2-Methoxybenzoyl isothiocyanate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary: The Hazard Profile

2-Methoxybenzoyl isothiocyanate is not a standard reagent; it is a highly reactive acyl isothiocyanate . Unlike simple alkyl or aryl isothiocyanates, the carbonyl group adjacent to the isothiocyanate moiety significantly increases its electrophilicity.

For the researcher, this translates to two non-negotiable hazard characteristics:

  • Potent Lachrymator & Irritant: Even minor vapor escape can incapacitate a researcher with severe eye and respiratory irritation.

  • Corrosive Electrophile: Upon contact with biological tissue (nucleophiles like -NH2, -SH, -OH groups in proteins), it rapidly acylates, leading to chemical burns and potential sensitization (H314, H317, H334).

Operational Rule Zero: This compound must never be handled on an open bench. All operations, including weighing and waste containment, must occur within a certified chemical fume hood.

The Barrier Strategy: PPE Selection & Logic

Standard laboratory PPE is insufficient for acyl isothiocyanates due to their high permeation potential and volatility. We utilize a Layered Defense Protocol .

A. Hand Protection: The "Breakthrough" Logic

Standard disposable nitrile gloves (4 mil) offer limited protection against potent electrophiles. Acyl isothiocyanates can permeate thin nitrile in minutes, often without visible degradation of the glove material.

Risk LevelRecommended Glove SystemRationale
High (Synthesis, Neat Transfer, Spills)Laminate (Silver Shield/4H) Liner under Nitrile Outer Laminates provide >8h breakthrough time. The outer nitrile provides grip and mechanical protection for the loose liner.
Moderate (Dilute Solutions <0.1M)Double Nitrile (min. total 8-10 mil)Two layers create a tortuous path for permeation. Colored indicator gloves (e.g., orange under blue) allow instant visual breach detection.
Prohibited Latex, Vinyl, Thin (<4 mil) NitrileRapid permeation; Latex proteins may exacerbate sensitization risks.
B. Eye & Face Protection[1][2][3][4][5][6][7][8][9]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+ / EN 166).

  • Why: Safety glasses have gaps. As a lachrymator, vapors can bypass glasses, causing blepharospasm (involuntary eyelid closure), rendering the operator blind while holding a hazardous chemical.

  • Face Shield: Required during neat liquid transfer or synthesis workup to protect the neck and face from projectile splashes.

C. Respiratory Protection
  • Primary Control: Fume Hood (Face velocity: 0.5 m/s).

  • Secondary (Emergency Only): Full-face respirator with ABEK-P3 (Multi-gas + Particulate) cartridges.

  • Note: Do not rely on respirators for routine handling; the warning property (odor/irritation) often occurs at hazardous concentrations.

Operational Protocol: From Storage to Reaction

Step 1: Pre-Operational Checks
  • Moisture Control: this compound hydrolyzes rapidly to form the corresponding amide and Carbonyl Sulfide (COS) or CO2. Glassware must be flame-dried or oven-dried.[1]

  • Amine Trap: Ensure a quenching bath (see Section 5) is prepared before opening the bottle.

Step 2: Transfer Techniques
  • Solids/Melts: If the compound is solid (low melting point), warm gently in a water bath (<40°C) to melt, then transfer via positive displacement pipette or glass syringe . Avoid spatulas which generate dust/aerosols.

  • Liquids: Use the Cannula Transfer Method for volumes >10 mL to maintain a closed system.

Step 3: Reaction Monitoring
  • Ventilation: Keep the sash as low as possible.

  • Scrubbing: If the reaction generates gas (e.g., during hydrolysis or workup), vent the reaction vessel through a scrubber containing 1M NaOH or an amine solution to neutralize escaping isothiocyanate vapors.

Visualization: Safety Decision Matrix

The following diagram outlines the logical workflow for PPE selection and incident response.

SafetyMatrix Start Task: Handle this compound RiskAssess Risk Assessment Start->RiskAssess HighRisk High Risk (Neat Chemical, >10mL, Heating) RiskAssess->HighRisk LowRisk Low Risk (Dilute Solution, Sealed Transfer) RiskAssess->LowRisk PPE_High PPE: Laminate Liner + Nitrile Outer + Face Shield + Goggles HighRisk->PPE_High PPE_Low PPE: Double Nitrile (Indicator) + Goggles LowRisk->PPE_Low Hood Engineering Control: Fume Hood ONLY (Sash <18 inches) PPE_High->Hood PPE_Low->Hood Action Execute Procedure (Avoid Moisture) Hood->Action Spill Event: Spill/Exposure Action->Spill If Incident Evacuate Evacuate Lab Area (Lachrymator Hazard) Spill->Evacuate Major (>10ml) Neutralize Neutralize: Cover with absorbent + 5% Ammonia/Tris Spill->Neutralize Minor (<10ml)

Figure 1: Decision matrix for PPE selection and emergency response based on operational risk levels.

Disposal & Quenching Protocol

Simply discarding this chemical into a waste drum creates a "time bomb" for waste handlers due to potential pressure buildup (CO2 release from hydrolysis) and delayed reactivity. You must chemically deactivate (quench) the substance.

The Chemistry of Quenching

We utilize the high electrophilicity of the isothiocyanate to our advantage by reacting it with a "sacrificial" nucleophile (amine) to form a stable, non-volatile thiourea derivative.

Recommended Quench Solution:

  • 5% Ammonium Hydroxide (aq) OR

  • 10% Tris(hydroxymethyl)aminomethane (Tris base) in water/alcohol mix.

Step-by-Step Quenching Procedure:
  • Collection: Collect all contaminated disposables (pipette tips, septa) in a beaker inside the hood.

  • Deactivation: Submerge items in the Quench Solution for 24 hours.

    • Mechanism:[2][3][4]R-CO-NCS + 2NH3 → R-CO-NH-CS-NH2 (Stable Thiourea)

  • Glassware Rinse: Rinse dirty glassware with the Quench Solution before removing it from the hood for standard cleaning.

  • Final Disposal: Adjust pH to neutral (if necessary) and dispose of the aqueous mixture as Hazardous Chemical Waste (check local regulations regarding thiourea derivatives).

References

  • Oregon State University EHS. (2023). Quenching and Disposal of Water Reactive Materials. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2021). Glove permeation of chemicals: The state of the art of current practice. Retrieved from [Link]

  • National Institutes of Health (NIH). (2014). Permeation tests of glove and clothing materials against sensitizing chemicals. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.